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  • Product: 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
  • CAS: 1432680-56-2

Core Science & Biosynthesis

Foundational

NMR spectral data for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various bioactive molecules, particularly in neuropharmacology and oncology, unambiguous structural confirmation is paramount.[1] While experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a detailed predictive analysis of its ¹H and ¹³C NMR spectra. Furthermore, it offers field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation, designed to provide researchers, scientists, and drug development professionals with a self-validating system for empirical analysis.

Introduction and Structural Framework

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a substituted indoline derivative. The indoline core is a prevalent scaffold in medicinal chemistry. The substituents—a methyl group at the 5-position and an electron-withdrawing nitro group at the 6-position—significantly influence the electronic environment and, consequently, the NMR spectral characteristics of the molecule. The hydrochloride salt form ensures solubility in polar solvents and protonates the nitrogen atom, further impacting the chemical shifts of adjacent nuclei.

The primary objective of this guide is to explain the causality behind expected spectral features and to provide a robust methodology for acquiring and validating the structure of the title compound.

Caption: Structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride with atom numbering.

Predicted NMR Spectral Data

The following predictions are based on the analysis of substituent effects on the indoline ring system and data from related nitro- and methyl-substituted indoles.[2][3][4] The electron-withdrawing nature of the nitro group and the protonated nitrogen will cause a general downfield shift (deshielding) for aromatic and adjacent aliphatic protons, while the electron-donating methyl group will cause a slight upfield shift (shielding).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for hydrochloride salts, as it effectively solubilizes the compound and its exchangeable amine protons are often well-resolved.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~7.8 - 8.0s-Aromatic proton ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. Appears as a singlet due to the absence of adjacent protons.
H7~7.2 - 7.4s-Aromatic proton meta to the nitro group and ortho to the protonated nitrogen. Expected to be less deshielded than H4. Appears as a singlet.
N1-H₂⁺~10.0 - 12.0br s-The two protons on the positively charged nitrogen are expected to be significantly deshielded and appear as a broad singlet due to rapid exchange and quadrupolar coupling.
C2-H₂~3.6 - 3.8t~8.0 - 9.0Aliphatic methylene protons adjacent to the protonated nitrogen, causing a downfield shift. Expected to be a triplet from coupling with C3-H₂.
C3-H₂~3.2 - 3.4t~8.0 - 9.0Aliphatic methylene protons adjacent to the aromatic ring. Expected to be a triplet from coupling with C2-H₂.
C5-CH₃~2.3 - 2.5s-Methyl protons attached to the aromatic ring, appearing as a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides direct information about the carbon skeleton.[5] The chemical shifts are highly sensitive to the electronic environment.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C6~145 - 148Aromatic carbon directly attached to the nitro group; highly deshielded. This is a quaternary carbon and may show a weaker signal.
C7a~140 - 143Aromatic quaternary carbon at the fusion of the two rings, adjacent to the protonated nitrogen.
C5~138 - 141Aromatic quaternary carbon attached to the methyl group.
C4~125 - 128Aromatic CH carbon ortho to the nitro group.
C3a~122 - 125Aromatic quaternary carbon at the ring fusion, adjacent to the C3 methylene group.
C7~118 - 121Aromatic CH carbon meta to the nitro group.
C2~48 - 52Aliphatic CH₂ carbon adjacent to the deshielding protonated nitrogen.
C3~28 - 32Aliphatic CH₂ carbon adjacent to the aromatic ring.
C5-CH₃~18 - 21Methyl carbon.

Experimental Methodology: A Self-Validating Protocol

This section outlines a robust protocol for acquiring high-quality NMR data for the title compound. The workflow is designed to ensure reproducibility and accuracy.

Sample Preparation
  • Mass Measurement : Accurately weigh approximately 10-15 mg of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

  • Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). This solvent is ideal for hydrochloride salts and minimizes peak broadening of N-H protons.

  • Dissolution : Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization : Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Standard : Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used for calibration.[6]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve vortex 3. Homogenize (Vortex/Sonicate) dissolve->vortex lock 4. Lock & Shim (Tune/Match) vortex->lock h1_acq 5. Acquire ¹H Spectrum lock->h1_acq c13_acq 6. Acquire ¹³C{¹H} Spectrum h1_acq->c13_acq acq_2d 7. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) c13_acq->acq_2d process 8. Fourier Transform & Phase Correction acq_2d->process calibrate 9. Calibrate Spectra (Ref: DMSO @ 2.50/39.52 ppm) process->calibrate integrate 10. Integrate & Assign Peaks calibrate->integrate report 11. Generate Final Report integrate->report

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

NMR Instrument Parameters

The following are typical starting parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.

Parameter¹H Acquisition¹³C Acquisition
Spectrometer Frequency 500 MHz125 MHz
Pulse Program Standard (zg30)Proton-decoupled (zgpg30)
Spectral Width 16 ppm (~8000 Hz)240 ppm (~30000 Hz)
Acquisition Time (AQ) ~2.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans (NS) 16 - 641024 - 4096
Temperature 298 K298 K

Causality Behind Choices:

  • A longer relaxation delay (D1) in ¹³C NMR can be beneficial for ensuring quantitative accuracy, especially for quaternary carbons which have longer relaxation times.[7]

  • The number of scans for ¹³C is significantly higher due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which results in much lower sensitivity compared to ¹H.[5]

Structural Verification with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. A key expected correlation would be between the C2-H₂ and C3-H₂ signals, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs. This experiment would definitively link each proton signal (e.g., C2-H₂, C3-H₂, C4-H, C7-H, CH₃) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For example, the methyl protons (C5-CH₃) should show correlations to C4, C5, and C6. The aromatic proton H4 should show correlations to C3a, C5, and C6.

Caption: Key expected HMBC correlations from H4 and the methyl protons for quaternary carbon assignment.

Conclusion

This guide provides a predictive and methodological framework for the NMR analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride. The predicted ¹H and ¹³C chemical shifts, multiplicities, and coupling constants serve as a benchmark for researchers. By following the detailed experimental protocol and leveraging 2D NMR techniques for structural verification, scientists can achieve unambiguous characterization of this important synthetic intermediate. This systematic approach ensures scientific integrity and provides the trustworthy, high-quality data required for drug discovery and development pipelines.

References

  • BenchChem. (2025). Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide.
  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Frontiers in Chemistry. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. [Link]

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. [Link]

  • Chemistry – An Asian Journal. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. [Link]

  • University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 5-Nitro-1H-indole-2,3-dione - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 1H-indole-2,3-dione, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

Sources

Exploratory

Physicochemical Characterization and High-Resolution Mass Spectrometry Profiling of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride

Executive Summary The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as a critical rigidified precursor for complex indole alkaloids and targeted therapeutics. Specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as a critical rigidified precursor for complex indole alkaloids and targeted therapeutics. Specifically, 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS: 1432680-56-2) provides a unique substitution pattern that is highly sought after in drug discovery. The precise positioning of the methyl and nitro groups enables divergent synthetic pathways, making it a valuable building block.

This technical whitepaper provides an authoritative breakdown of its exact mass, molecular weight, and the analytical methodologies required for its rigorous characterization. Because this compound is frequently utilized alongside closely related regioisomers, implementing a high-resolution mass spectrometry (HRMS) workflow is mandatory for structural validation.

Physicochemical Profiling and Molecular Weight

Understanding the exact mass and isotopic distribution of 5-methyl-6-nitro-2,3-dihydro-1H-indole HCl is foundational for quality control [1]. The compound is typically synthesized and stored as a hydrochloride salt, which imparts superior aqueous solubility and oxidative stability compared to its free base counterpart.

When conducting mass spectrometry, the salt dissociates in solution. Therefore, while the bulk material is weighed and calculated based on the salt's molecular weight (214.65 g/mol ), the mass spectrometer detects the ionized free base.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
CAS Registry Number 1432680-56-2
Molecular Formula (Salt) C9H11ClN2O2
Molecular Formula (Base) C9H10N2O2
Molecular Weight (Salt) 214.65 g/mol
Exact Mass (Monoisotopic, Salt) 214.0509 Da
Exact Mass (Monoisotopic, Base) 178.0742 Da
Predicted [M+H]+ Adduct 179.0815 m/z

Data synthesized from authoritative chemical databases and vendor specifications [1, 2].

Analytical Methodology: High-Resolution Mass Spectrometry (LC-HRMS)

To validate the synthesis or procurement of 5-methyl-6-nitro-2,3-dihydro-1H-indole HCl, researchers must distinguish it from closely related regioisomers, such as (CAS: 1187931-67-4) [3]. While exact mass alone cannot differentiate positional isomers, chromatographic retention coupled with HRMS provides a self-validating system for structural integrity.

Self-Validating LC-QTOF-MS Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates internal mass calibration and isotopic pattern matching to ensure that the detected mass definitively corresponds to the C9H10N2O2 empirical formula.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 5-methyl-6-nitro-2,3-dihydro-1H-indole HCl in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The indoline nitrogen is basic. The addition of 0.1% formic acid ensures complete protonation of the secondary amine, maximizing the [M+H]+ signal in positive electrospray ionization (ESI+). The high dilution prevents detector saturation, which would otherwise distort the isotopic pattern.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Precede the sample with a blank injection.

  • Causality: The blank injection rules out system carryover. The C18 stationary phase provides excellent retention for the hydrophobic aromatic ring, while the gradient ensures that any highly polar synthetic impurities elute early. This prevents ion suppression in the MS source, allowing the target compound to elute as a sharp, symmetrical peak.

Step 3: Mass Spectrometry & Internal Calibration

  • Action: Operate the Quadrupole Time-of-Flight (Q-TOF) MS in ESI+ mode. Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, generating an ion at m/z 556.2771).

  • Causality: Time-of-flight mass analyzers are subject to slight thermal drift. The continuous infusion of a known lock mass provides real-time axis correction. This guarantees a mass accuracy of < 5 ppm, which is mathematically required to rule out isobaric interferences.

Step 4: Data Processing & Isotopic Validation

  • Action: Extract the ion chromatogram for m/z 179.0815. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C9H11N2O2+.

  • Causality: A mass error of < 5 ppm combined with an isotopic match score of > 90% provides definitive, self-validating proof of the empirical formula.

LC_HRMS_Workflow Prep Sample Preparation Dilution in MeOH/H2O + 0.1% FA LC UHPLC Separation Gradient Elution on C18 Prep->LC Inject 2 µL Ion ESI+ Ionization Generation of [M+H]+ (m/z 179.0815) LC->Ion Eluent MS Q-TOF Detection Internal Calibration (Lock Mass) Ion->MS Ion Beam Val Data Validation Mass Error < 5 ppm & Isotope Match MS->Val Spectra

LC-HRMS workflow for exact mass validation of 5-methyl-6-nitroindoline.

Synthetic Utility and Downstream Workflows

The strategic positioning of the functional groups on 5-methyl-6-nitro-2,3-dihydro-1H-indole HCl dictates its utility in drug development. The compound serves as a versatile node in complex synthetic networks.

  • Nitro Reduction: The nitro group at the 6-position can be selectively reduced to an amine using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This yields 6-amino-5-methylindoline, providing a highly nucleophilic handle for subsequent cross-coupling reactions or amidation.

  • Aromatization: The indoline core can be subjected to dehydrogenation using oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO2). This restores aromaticity, yielding the corresponding fully aromatic indole derivative.

By manipulating these two pathways, medicinal chemists can rapidly generate libraries of functionalized indoles with precise control over the substitution pattern.

Synthetic_Utility Start 5-Methyl-6-nitroindoline HCl (Starting Material) Red Nitro Reduction (Pd/C, H2) Start->Red Step 1 Ox Dehydrogenation (DDQ or MnO2) Start->Ox Direct Oxidation Amine 6-Amino-5-methylindoline (Nucleophilic Intermediate) Red->Amine Yields Amine->Ox Step 2 Target Functionalized Indole (Target Scaffold) Ox->Target Yields

Synthetic pathways utilizing 5-methyl-6-nitroindoline HCl as a core building block.

References

  • PubChemLite. "5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride (C9H10N2O2)". Université du Luxembourg. Available at:[Link][1]

  • NextSDS. "4-Nitro-2,3-dihydro-1H-indole hydrochloride — Chemical Substance Information". NextSDS Substance Database. Available at:[Link][2]

Sources

Foundational

Unveiling the Solid State: A Technical Guide to the Crystallographic Structure of 5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Crystalline Structure in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of ato...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Crystalline Structure in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms and molecules within a crystal lattice is of paramount importance. This crystallographic structure dictates a substance's physicochemical properties, including solubility, stability, bioavailability, and manufacturability. For a compound such as 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, a potential pharmacophore, a thorough understanding of its solid-state architecture is a prerequisite for rational drug design and development. This guide provides an in-depth technical overview of the methodologies employed to elucidate the crystallographic structure of this molecule, offering field-proven insights into the experimental choices and the logic that underpins them. While specific experimental data for this exact compound is not publicly available, this guide will serve as a comprehensive roadmap for its structural determination, based on established principles of X-ray crystallography.[1][2]

Part 1: From Solution to Single Crystal: The Art and Science of Crystallization

The journey to determining a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the entire process. The goal is to obtain crystals that are well-ordered, of sufficient size (typically 30-300 microns), and free from significant defects.[3] For an indole derivative like 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, a systematic approach to crystallization is essential.

Experimental Protocol: Crystallization of 5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole Hydrochloride
  • Purity is Paramount: Begin with the highest purity sample of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[4] Column chromatography or recrystallization are common methods for purification.[4]

  • Solvent Screening: The choice of solvent is critical.[5][6] A systematic screening of solvents with varying polarities should be performed. For a hydrochloride salt, polar solvents like methanol, ethanol, or water, or mixtures thereof, are often good starting points. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. This is a simple and often effective method.

    • Vapor Diffusion: This technique involves equilibrating a drop containing the compound and a precipitant against a larger reservoir of the precipitant. It is a highly controlled method for inducing crystallization.[7]

      • Hanging Drop Method: A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the reservoir solution.

      • Sitting Drop Method: The drop is placed directly in a well surrounded by the reservoir solution.[8]

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

  • Optimization: Once initial crystals are obtained, the conditions can be optimized by fine-tuning the solvent system, concentration, temperature, and precipitant.[8] The use of microseeding, where tiny crystal fragments are introduced to a fresh solution to initiate growth, can also be employed to obtain larger, higher-quality crystals.[8]

Causality in Crystallization

The formation of a crystal is a thermodynamically driven process of self-assembly. The choice of solvent influences the solubility and the conformation of the molecule in solution. Slow changes in conditions (evaporation, temperature) allow the molecules to arrange themselves into the most stable, ordered lattice. The presence of the hydrochloride counter-ion will likely lead to the formation of hydrogen bonds, which will play a significant role in the crystal packing.

Part 2: Illuminating the Lattice: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining its atomic structure.[1][3] This non-destructive method provides detailed information about unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[1][3]

The Workflow of a Single-Crystal X-ray Diffraction Experiment

workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Goniometer Head C Data Reduction B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Structure Factors E Structure Refinement D->E Initial Atomic Model F Structure Validation E->F Refined Model F->E Correction & Iteration G Final Crystallographic Model (CIF File) F->G Validated Model

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryo-loop and a cryoprotectant to protect it from the X-ray beam and reduce thermal motion.[3][9] Data is typically collected at a low temperature (e.g., 100 K) to improve data quality.[9][10]

  • Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1][11] This instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[1]

  • Data Collection: Monochromatic X-rays are directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[2] The intensities and positions of these spots are recorded by the detector.[9]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the diffraction spots.[10] This process yields a set of structure factors (|F|), which are related to the amplitudes of the diffracted X-ray waves.[12]

Part 3: From Data to 3D Model: Structure Solution and Refinement

The crux of the crystallographic experiment is to determine the arrangement of atoms that gives rise to the observed diffraction pattern. This involves solving the "phase problem" and refining the atomic model.

Structure Solution: Unveiling the Initial Model

The measured intensities provide the amplitudes of the structure factors, but the phase information is lost.[12] To reconstruct the electron density map and visualize the atoms, these phases must be determined.[13] Common methods include:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly calculate the phases.[9] This is the most common approach for small molecules like our target compound.

  • Patterson Methods: This technique is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction data, providing a starting point for phasing.[9]

Structure Refinement: Honing the Atomic Positions

Once an initial model of the structure is obtained, it is refined to achieve the best possible fit with the experimental data.[7] This is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors and those calculated from the model.[9][10]

  • Least-Squares Refinement: This is the most common refinement technique, where the sum of the weighted squares of the differences between observed and calculated structure factor amplitudes is minimized.[9]

  • Anisotropic Refinement: In the later stages of refinement, atoms are often modeled as ellipsoids rather than spheres to account for their anisotropic thermal motion.[10]

  • Hydrogen Atom Placement: Hydrogen atoms are often difficult to locate directly from the electron density map. Their positions are typically calculated based on the geometry of the heavier atoms to which they are attached.[10]

The Logic of Structure Determination

logic A Diffraction Intensities B Structure Factor Amplitudes (|F_obs|) A->B C Phase Determination (Direct Methods) B->C G Least-Squares Refinement (Minimizing |F_obs| - |F_calc|) B->G D Initial Electron Density Map C->D E Initial Atomic Model D->E F Calculated Structure Factors (|F_calc|) E->F F->G H Refined Model G->H H->F Iterative Improvement I Validation H->I

Caption: The logical flow of crystallographic structure determination.

Part 4: The Final Picture: Analysis and Interpretation

The final output of a successful crystallographic study is a detailed three-dimensional model of the molecule and its packing in the crystal lattice. This information is typically presented in a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data for 5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole Hydrochloride

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained for the title compound.

ParameterHypothetical Value
Chemical FormulaC₉H₁₁ClN₂O₂
Formula Weight214.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.46
R-factor (R1)0.045
wR2 (all data)0.120
Interpretation of the Crystal Structure

A detailed analysis of the crystal structure would reveal:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 5-methyl-6-nitro-2,3-dihydro-1H-indole cation. This would confirm the connectivity and provide insights into the stereochemistry.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this hydrochloride salt, strong hydrogen bonds between the chloride anion and the protonated indole nitrogen are expected. Other interactions, such as π-π stacking between the aromatic rings and C-H···O interactions involving the nitro group, would also be analyzed.[5][6]

  • Crystal Packing: The overall packing motif (e.g., herringbone, layered) would be described. Understanding the packing is crucial for predicting physical properties like melting point and solubility.

Conclusion

The determination of the crystallographic structure of a molecule like 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a multi-step process that requires expertise in both the art of crystallization and the science of X-ray diffraction.[9][10] The resulting three-dimensional model provides an unparalleled level of detail about the solid state of the compound, offering invaluable insights for drug development professionals. This guide has outlined the key experimental and computational steps involved, emphasizing the causal relationships and the self-validating nature of the crystallographic method.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629-635.
  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction.
  • ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Atkins, P., & de Paula, J. (2025, December 22). Structure refinement.
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • PMC. (n.d.). Structure and Morphology of Indole Analogue Crystals.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • MIT. (n.d.). Structure refinement: some background theory and practical strategies.
  • Oxford Academic. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • PMC - NIH. (2012, February 23). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the strategic selection of bifunctional building blocks. 5-methyl-6-nitro-2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the strategic selection of bifunctional building blocks. 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS: 1432680-56-2) has emerged as a highly versatile pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and indole-based alkaloids[1].

The structural logic behind utilizing this specific intermediate is threefold:

  • The Hydrochloride Salt: The free base of nitroindolines can be susceptible to slow oxidative degradation. Utilizing the hydrochloride salt ensures long-term shelf stability, consistent stoichiometric weighing, and highly predictable solubility profiles in polar protic solvents during early-stage reactions[2].

  • The 5-Methyl Substituent: In kinase inhibitor design, a methyl group adjacent to a reactive center (such as the 6-position) restricts the conformational flexibility of subsequent amide or amine linkages. This steric tuning effectively "locks" the molecule into a bioactive conformation, enhancing binding affinity within the ATP-binding pocket of target kinases while simultaneously blocking metabolic oxidation at the 5-position.

  • The 6-Nitro Group as a Masked Amine: Amines are highly reactive nucleophiles. By retaining the 6-position as a nitro group, chemists can perform orthogonal chemistry on the indoline nitrogen (N1) without chemoselectivity issues. The nitro group is then reduced late-stage to yield the critical 6-amino pharmacophore[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for developing robust analytical methods and downstream purification strategies.

Table 1: Physicochemical Properties & Analytical Standards

ParameterSpecification / ValueAnalytical MethodCausality / Relevance
Molecular Formula C9H11ClN2O2-Stoichiometric calculations.
Molecular Weight 214.65 g/mol Mass SpectrometryEssential for equivalent scaling[2].
Monoisotopic Mass 178.074 Da (Free Base)HRMS (ESI+)Used for LC-MS reaction monitoring[3].
Purity Standard ≥ 98.0%HPLC (UV at 254 nm)Ensures no des-methyl impurities carry over.
Physical State Solid (Powder)Visual InspectionFacilitates easy handling and weighing.

Synthetic Workflow & Mechanistic Strategy

The most common application of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is its conversion into a protected 6-aminoindoline, which subsequently acts as a nucleophile in S_NAr (Nucleophilic Aromatic Substitution) reactions to build larger therapeutic scaffolds.

SyntheticPathway SM 5-Methyl-6-nitroindoline HCl (CAS: 1432680-56-2) Boc 1-Boc-5-methyl-6-nitroindoline (Orthogonal Protection) SM->Boc Boc2O, Et3N DCM, RT Amine 1-Boc-6-amino-5-methylindoline (Active Nucleophile) Boc->Amine H2, Pd/C MeOH, RT Target Target Kinase Inhibitor (Final Pharmacophore) Amine->Target Electrophilic Coupling (e.g., Pyrimidine-Cl)

Figure 1: Synthetic workflow for derivatizing 5-methyl-6-nitroindoline HCl into a kinase inhibitor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that causality and reaction success can be verified before proceeding to the next stage.

Protocol A: N1-Boc Protection (Orthogonal Masking)

Objective: Protect the secondary indoline amine to prevent unwanted reactivity during subsequent reduction and coupling phases.

  • Preparation: Suspend 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add Triethylamine (Et3N) (2.5 eq) dropwise at 0°C.

    • Causality: The first equivalent of Et3N neutralizes the HCl salt, liberating the free indoline base. The excess acts as an acid scavenger for the subsequent protection step. The solution will typically transition from a suspension to a clear, deeply colored solution.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours.

  • IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). Stain with Ninhydrin.

    • Validation: The starting material (a secondary amine) will stain strongly. The successful formation of the Boc-protected product will show a new spot with a higher Rf value that does not stain with Ninhydrin, confirming complete consumption of the free amine.

  • Workup: Wash the organic layer with 1N HCl (to remove excess Et3N), followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-5-methyl-6-nitroindoline.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the 6-nitro group to the highly reactive 6-amino nucleophile (yielding tert-butyl 6-amino-5-methylindoline-1-carboxylate)[4].

Table 2: Optimization of Nitro Reduction Conditions

MethodCatalyst / ReagentSolventYield (%)IPC ProfileCausality / Notes
Catalytic H2 10% Pd/C, H2 (1 atm)Methanol94%CleanPreferred method. High atom economy; avoids harsh acids that could cleave the Boc group.
Transfer H2 Pd/C, NH4CO2HEthanol88%Trace SMFaster, but requires strict temperature control to prevent over-reduction or ring-opening.
Metal/Acid Fe powder, NH4ClEtOH/H2O75%MessyNot recommended. Generates iron sludge; acidic conditions risk partial Boc deprotection.
  • Preparation: Dissolve 1-Boc-5-methyl-6-nitroindoline (1.0 eq) in HPLC-grade Methanol (15 mL/g).

    • Causality: Methanol is chosen because it easily solubilizes both the nitro starting material and the resulting aniline, while facilitating excellent hydrogen gas solubility.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert Argon atmosphere. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • IPC (Self-Validation): Monitor via LC-MS.

    • Validation: The mass spectrum will show a distinct shift from the nitro compound to the amino compound. The disappearance of the yellow/orange tint of the nitro compound in the reaction mixture is a strong visual indicator of completion.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst.

    • Causality: Direct filtration through paper can cause fires upon drying. Celite traps the fine catalyst particles, preventing heavy metal contamination of the final pharmaceutical intermediate.

  • Isolation: Concentrate the filtrate to afford tert-butyl 6-amino-5-methylindoline-1-carboxylate (CAS: 1555376-91-4) as a stable solid[4]. This intermediate is now primed for electrophilic coupling to synthesize targeted kinase inhibitors.

References

  • NextSDS. "5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • Sapphire Bioscience. "5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride." Sapphire Bioscience Catalog.
  • PubChemLite. "5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride (C9H10N2O2)." Université du Luxembourg.
  • BLDPharm. "1453199-06-8 | tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate (Related Intermediates)." BLD Pharm.

Sources

Application

Application Note: Protocol for the Preparation and Handling of 5-methyl-6-nitroindoline hydrochloride Stock Solutions in DMSO

Introduction 5-methyl-6-nitroindoline hydrochloride is a heterocyclic organic compound utilized in various research and development applications, particularly in synthetic chemistry and as a building block for more compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-methyl-6-nitroindoline hydrochloride is a heterocyclic organic compound utilized in various research and development applications, particularly in synthetic chemistry and as a building block for more complex molecules. The accuracy and reproducibility of experimental results depend critically on the proper preparation, handling, and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a common choice for creating concentrated stock solutions of research compounds.[1]

This document provides a detailed, field-proven protocol for the solubilization of 5-methyl-6-nitroindoline hydrochloride in DMSO. It emphasizes the scientific rationale behind each step to ensure the integrity, stability, and reliable performance of the resulting solution in downstream applications.

Compound Information and Physicochemical Properties

A precise understanding of the compound's properties is fundamental to its effective handling.

PropertyValueSource
Chemical Name 5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochlorideBLDpharm[2]
CAS Number 1432680-56-2BLDpharm[2]
Molecular Formula C₉H₁₁ClN₂O₂BLDpharm[2]
Molecular Weight 214.65 g/mol BLDpharm[2]
Appearance Solid, likely a crystalline powder.General knowledge
Storage (Solid) Store in a tightly closed container in a dry, well-ventilated place.Sigma-Aldrich

Critical Safety Precautions: A Self-Validating System

Trustworthiness in experimental design begins with safety. The handling of this compound requires strict adherence to safety protocols due to its potential toxicity. Data from a closely related analogue, 5-Methyl-6-nitro-2,3-dihydro-1H-indole, indicates significant hazards.

  • Hazard Profile: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Immediately change gloves if they become contaminated.

    • Lab Coat: A standard lab coat is required to protect from skin contact.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

    • Respiratory Protection: When handling the powder, a respirator (e.g., N95 dust mask) may be required, especially if a fume hood is not available.

  • Disposal: Dispose of all waste, including empty vials and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Materials and Equipment

  • 5-methyl-6-nitroindoline hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE) as specified in Section 3.0

Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of 1 mL of a 50 mM stock solution. The principles can be adapted for different concentrations and volumes.

Calculation of Required Mass

The cornerstone of an accurate stock solution is a precise calculation. The formula to determine the mass of the compound needed is:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

  • Example Calculation for 1 mL of a 50 mM stock:

    • Mass (mg) = 50 mM x 1 mL x 214.65 g/mol / 1000

    • Mass (mg) = 10.73 mg

Step-by-Step Dissolution Protocol

Scientist's Note: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water can decrease the solubility of compounds and promote degradation over time.[5][6][7] Therefore, it is crucial to minimize the exposure of anhydrous DMSO to air.

  • Preparation: Bring the vial of 5-methyl-6-nitroindoline hydrochloride and the sealed bottle of anhydrous DMSO to room temperature before opening. This prevents atmospheric water from condensing on cold surfaces.

  • Weighing: Tare a clean, dry, and appropriately sized amber vial on the analytical balance. Carefully weigh 10.73 mg (or the calculated amount) of the compound directly into the vial.

    • Causality Check: Using an amber vial is a proactive measure to protect potentially light-sensitive nitro-aromatic compounds from degradation.[8]

  • Solvent Addition: Within the chemical fume hood, add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex at medium-high speed for 1-2 minutes.[9]

  • Visual Inspection (Quality Control): After vortexing, hold the vial up to a light source. The solution should be clear, with no visible particulates or cloudiness. This is the primary validation of complete dissolution.

  • Assisted Dissolution (If Necessary): If the compound has not fully dissolved, gentle warming in a 37°C water bath or brief sonication (1-5 minutes) can be employed.[9]

    • Expert Insight: Use these methods judiciously. Excessive heat can accelerate compound degradation. If using sonication, be mindful of potential temperature increases in the vial. Always allow the solution to return to room temperature before proceeding.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 10.73 mg for 50 mM) weigh 2. Weigh Compound into Amber Vial calc->weigh add_dmso 3. Add Anhydrous DMSO (1 mL) weigh->add_dmso vortex 4. Vortex for 1-2 Minutes add_dmso->vortex qc 5. Visually Inspect for Clarity (QC) vortex->qc assist Optional: Gentle Heat/Sonication qc->assist Incomplete Dissolution aliquot 6. Aliquot into Single-Use Vials qc->aliquot Complete assist->vortex store 7. Store at -20°C or -80°C Protected from Light aliquot->store

Caption: Experimental workflow for dissolving 5-methyl-6-nitroindoline hydrochloride.

Storage, Stability, and Handling of Stock Solutions

The long-term integrity of the stock solution is as important as its initial preparation.

  • Aliquoting: To maintain the stability of the stock solution, it is imperative to aliquot it into smaller, single-use volumes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][7][9]

  • Storage Temperature:

    • Short-term (≤ 1 month): Store aliquots at -20°C.[9]

    • Long-term (> 1 month): For maximum stability, store aliquots at -80°C.[9][10]

  • Light Protection: Always store aliquots in the dark (e.g., in a freezer box) to prevent photodegradation.

G cluster_factors Key Influencing Factors cluster_solvent_details cluster_storage_details center Solution Stability compound Compound (Inherent Properties) center->compound solvent Solvent Quality center->solvent storage Storage Conditions center->storage purity Purity (≥99.9%) solvent->purity water Water Content (Anhydrous) solvent->water temp Temperature (-20°C / -80°C) storage->temp light Light Exposure storage->light freeze_thaw Freeze-Thaw Cycles storage->freeze_thaw

Caption: Logical diagram of factors affecting stock solution stability.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient mixing.2. Compound concentration is above its solubility limit in DMSO.3. Low-quality or "wet" DMSO was used.1. Continue vortexing and/or use brief sonication.[9]2. Prepare a more dilute stock solution.3. Use fresh, high-purity anhydrous DMSO.
Solution is clear initially but forms a precipitate after returning to room temperature from warming. The compound was "forced" into a supersaturated state with heat and is not stable at that concentration at room temperature.Prepare a new, more dilute stock solution that does not require heating for complete dissolution.
Precipitate forms in the vial during freeze-thaw cycles. The compound is coming out of solution at lower temperatures or due to repeated phase changes.This underscores the critical importance of preparing single-use aliquots to avoid thawing the main stock.[7][9] If working with a thawed aliquot, ensure it is fully re-dissolved (vortex and visually inspect) before use.
Precipitation occurs when the DMSO stock is added to aqueous media (e.g., cell culture medium). The compound has low aqueous solubility. The high concentration of DMSO in the stock is no longer present to keep it dissolved in the aqueous environment.[11]1. Optimize the final DMSO concentration in the aqueous medium (typically <0.5%).2. Decrease the final concentration of the compound.3. Investigate the use of alternative solvents or formulating agents if aqueous solubility is a persistent issue.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Chepiga, K. M., et al. (1984). The stability of mutagenic chemicals stored in solution. PubMed. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Google Patents. (n.d.). Separation of inorganic salts from dimethyl sulfoxide.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Derivatization of Indoles from 5-Methyl-6-nitroindoline

Introduction & Rationale The indole core is a universally privileged scaffold in drug discovery, frequently serving as the structural foundation for kinase inhibitors, CNS therapeutics, and antivirals. While direct de no...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The indole core is a universally privileged scaffold in drug discovery, frequently serving as the structural foundation for kinase inhibitors, CNS therapeutics, and antivirals. While direct de novo synthesis of highly substituted indoles (e.g., via the Fischer indole synthesis) can suffer from poor regioselectivity, starting from a pre-functionalized indoline—such as 5-methyl-6-nitroindoline —offers a regiochemically exact entry point.

This application note details validated protocols for the oxidative dehydrogenation of 5-methyl-6-nitroindoline to 5-methyl-6-nitroindole, followed by downstream derivatization. The presence of the strongly electron-withdrawing C6-nitro group necessitates specific stoichiometric or catalytic oxidants to ensure high-yielding aromatization without degrading the substrate[1].

Mechanistic Insights: Overcoming Electronic Deactivation

The oxidation of indolines to indoles typically proceeds via a hydride transfer mechanism followed by deprotonation. When designing a synthetic route for 5-methyl-6-nitroindoline, researchers must account for the specific electronic environment of the molecule:

  • Causality of Reagent Selection: The C6-nitro group is strongly electron-withdrawing, significantly reducing the electron density of the indoline nitrogen and the adjacent C2/C3 positions. This deactivation makes mild oxidants (like atmospheric oxygen without a specialized catalyst) kinetically sluggish.

  • The Role of DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for this transformation[1]. Its high reduction potential allows it to efficiently abstract a hydride from the deactivated indoline C2 position, forming a stabilized iminium intermediate that rapidly loses a proton to yield the fully aromatic indole.

  • Avoiding Transition-Metal Pitfalls: Standard transition-metal catalyzed dehydrogenations (e.g., Pd/C under thermal conditions) are generally avoided for nitroindolines. The nitro group is highly susceptible to unwanted reduction if any hydrogen source (or solvent acting as an H-donor) is present in the reaction matrix. Pure dehydrogenating agents like DDQ or MnO2 ensure strict chemoselectivity.

Experimental Workflows & Protocols

Protocol A: Synthesis of 5-Methyl-6-nitroindole via DDQ Dehydrogenation

This protocol is optimized for chemoselectivity, ensuring the nitro group remains intact while achieving complete aromatization.

Materials:

  • 5-Methyl-6-nitroindoline (1.0 equiv, CAS: 936128-69-7)

  • DDQ (1.15 equiv)

  • Anhydrous 1,4-Dioxane or Dichloromethane (DCM)

  • 1M NaOH (aqueous) and Basic Alumina

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 5-methyl-6-nitroindoline (10.0 mmol) in 40 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add DDQ (11.5 mmol) in portions over 10 minutes. Self-Validation Checkpoint: The solution will immediately transition to a dark, deep color as the charge-transfer complex forms.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the lower-Rf indoline spot is completely consumed.

  • Quenching & Workup: The primary byproduct, DDQH₂ (hydroquinone), precipitates out of non-polar solvents. Concentrate the dioxane mixture under reduced pressure, resuspend the crude residue in DCM (50 mL), and filter through a pad of Celite to remove the bulk of the insoluble DDQH₂.

  • Purification: Wash the DCM filtrate with 1M aqueous NaOH (3 × 20 mL). Causality: The NaOH wash deprotonates any residual DDQH₂, pulling it into the aqueous layer and preventing co-elution with the product. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and filter through a short plug of basic alumina to yield pure 5-methyl-6-nitroindole.

Protocol B: Downstream Derivatization – Reduction to 5-Methyl-6-aminoindole

Aminoindoles are highly reactive and serve as excellent nucleophiles for downstream coupling reactions (e.g., Buchwald-Hartwig aminations).

Materials:

  • 5-Methyl-6-nitroindole (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv, 325 mesh)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

  • Setup: Suspend 5-methyl-6-nitroindole (5.0 mmol) in 30 mL of EtOH/H₂O (3:1) in a flask.

  • Activation: Add NH₄Cl (25.0 mmol) and Iron powder (25.0 mmol).

  • Heating: Heat the mixture to 80 °C (reflux) for 2 hours. Causality: The Béchamp reduction is utilized here because it is highly chemoselective; it cleanly reduces the nitro group to an amine without hydrogenating the sensitive indole C2-C3 double bond.

  • Workup: Cool to room temperature. Self-Validation Checkpoint: Filter the mixture through a pad of Celite to remove the dense iron oxide sludge. Wash the pad thoroughly with EtOAc until the filtrate runs clear.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 5-methyl-6-aminoindole. Critical Note: Store the product under an inert atmosphere (Argon/N₂) at -20 °C, as electron-rich aminoindoles are highly prone to rapid air oxidation.

Data Presentation: Comparison of Oxidation Methods

To assist researchers in selecting the optimal dehydrogenation strategy based on their lab's constraints, the following table summarizes the performance of various oxidants on deactivated indolines[1][2].

MethodReagentsTypical YieldReaction TimeChemoselectivity (Nitro)Operational Pros / Cons
Stoichiometric DDQ DDQ (1.15 eq), Dioxane80–95%2–4 hExcellentPro: Fast, high yield, reliable.Con: Generates stoichiometric toxic waste (DDQH₂).
Stoichiometric MnO₂ MnO₂ (10–15 eq), DCM70–85%12–24 hExcellentPro: Extremely simple filtration workup.Con: Requires a massive excess of oxidant.
Catalytic o-Quinone [Ru(phd)₃]²⁺, O₂85–90%16–24 hExcellentPro: Aerobic, green chemistry profile.Con: Requires specialized Ru catalyst synthesis.
Catalytic DDQ / Fe DDQ (10 mol%), Fe(NO₃)₃, O₂75–85%12–18 hGoodPro: Drastically reduced DDQ waste.Con: Complex multi-component catalytic cycle.

Synthetic Workflow Visualization

G Indoline 5-Methyl-6-nitroindoline (Starting Material) Indole 5-Methyl-6-nitroindole (Key Intermediate) Indoline->Indole DDQ or MnO2 Oxidation AminoIndole 5-Methyl-6-aminoindole (Drug Scaffold) Indole->AminoIndole Fe/NH4Cl Nitro Reduction NAlkylIndole N-Alkyl-5-methyl-6-nitroindole (N-Derivatized) Indole->NAlkylIndole NaH, R-X N-Alkylation

Synthetic workflow for the preparation and derivatization of indoles from 5-methyl-6-nitroindoline.

References

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters, 21(4), 1176-1181. URL:[Link]

  • Sun, L., et al. (2007). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 35(11), 2056-2064. URL:[Link]

  • Bera, A., et al. (2023). DDQ/Fe(NO3)3-Catalyzed Aerobic Synthesis of 3-Acyl Indoles and an In Silico Study for the Binding Affinity of N-Tosyl-3-acyl Indoles toward RdRp against SARS-CoV-2. The Journal of Organic Chemistry, 88(2), 838-851. URL:[Link]

Sources

Application

scaling up synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Scale-Up Synthesis and Isolation of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride Introduction & Strategic Overview Scaling up the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (5-methyl-6-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis and Isolation of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride

Introduction & Strategic Overview

Scaling up the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (5-methyl-6-nitroindoline HCl) from the discovery bench to the kilo-lab presents distinct challenges in regiocontrol, exotherm management, and downstream isolation. This molecule serves as a critical rigidified building block in the development of targeted therapeutics, including kinase inhibitors and DNA-interactive agents. As a Senior Application Scientist, I have structured this guide to provide not only the procedural steps but the fundamental causality behind each engineering and chemical choice, ensuring a robust, self-validating process.

Mechanistic Rationale: Regiocontrol via Indolinium Ion Formation

The cornerstone of this synthesis is the regioselective nitration of the indoline core. In electrophilic aromatic substitution, an unprotected indoline nitrogen typically strongly activates the ortho/para positions. If the indoline is N-acylated to protect the amine, nitration predominantly occurs at the 7-position (ortho to the amide)[1]. However, our target requires functionalization at the 6-position.

By conducting the nitration in concentrated sulfuric acid (98%), the indoline nitrogen is completely protonated to form an indolinium ion. This positively charged ammonium group acts as a strong electron-withdrawing group, directing the incoming nitronium ion (NO₂⁺) to the meta positions (C4 and C6)[2]. Simultaneously, the electron-donating 5-methyl group directs ortho (C4 and C6). While both substituents synergistically activate C4 and C6, the C4 position is severely sterically hindered by the adjacent C3-methylene protons of the pyrrolidine ring and the C5-methyl group. Consequently, electrophilic attack is highly favored at the more accessible C6 position, yielding the desired 5-methyl-6-nitroindoline with excellent regioselectivity.

Mechanism SM 5-Methylindoline (Free Base) H2SO4 98% H2SO4 (Protonation) SM->H2SO4 Indolinium 5-Methylindolinium Ion (-NH2+ is meta-directing) H2SO4->Indolinium Intermediate Electrophilic Aromatic Substitution Indolinium->Intermediate Nitronium HNO3 / H2SO4 (NO2+ Generation) Nitronium->Intermediate Steric4 C4 Position (Sterically Hindered by C3 & C5) Intermediate->Steric4 Steric6 C6 Position (Sterically Accessible) Intermediate->Steric6 Prod4 5-Methyl-4-nitroindoline (Minor Byproduct) Steric4->Prod4 Prod6 5-Methyl-6-nitroindoline (Major Product) Steric6->Prod6

Mechanistic pathway highlighting the regioselective nitration of 5-methylindoline at the C6 position.

Scale-Up Considerations & Causality

  • Exotherm Control: Nitration in mixed acids is highly exothermic. Maintaining the reaction temperature between -15°C and -5°C is critical. Higher temperatures compromise regioselectivity and lead to oxidative degradation of the indoline core.

  • Phase Partitioning: Post-reaction, the mixture is highly acidic. Basification to pH > 10 is required to completely neutralize the bisulfate salt, driving the 5-methyl-6-nitroindoline into its free base form for efficient extraction into an organic phase.

  • Salt Formation: The free base of nitroindolines can be prone to oxidation over time. Converting the product to a hydrochloride salt using dry HCl gas in an isopropanol/ethyl acetate matrix drives the crystallization of a highly pure, chemically stable solid.

Workflow React 1. Acid Dissolution (98% H2SO4, <10°C) Nitrate 2. Nitration (HNO3, -15°C to -5°C) React->Nitrate Quench 3. Quenching (Crushed Ice, <5°C) Nitrate->Quench Base 4. Basification (NaOH, pH > 10) Quench->Base Extract 5. Extraction (EtOAc / Phase Sep) Base->Extract Salt 6. Salt Formation (HCl gas / IPA) Extract->Salt Isolate 7. Crystallization & Filtration Salt->Isolate

Step-by-step process workflow for the kilogram-scale synthesis and isolation of the target.

Experimental Protocol: 1-Kilogram Scale

This protocol incorporates Self-Validating Checkpoints (IPCs) to ensure process integrity before advancing to subsequent steps.

Step 1: Acid Dissolution

  • Charge 8.0 L of 98% H₂SO₄ into a 50 L glass-lined reactor equipped with a mechanical stirrer and cooling jacket.

  • Cool the acid to 0°C.

  • Slowly add 1.00 kg (7.51 mol) of 5-methylindoline in small portions over 2 hours, maintaining the internal temperature below 10°C. Causality: Dissolution is highly exothermic due to the protonation of the amine. Strict temperature control prevents localized heating and degradation of the starting material.

Step 2: Regioselective Nitration

  • Cool the indolinium solution to -15°C.

  • In a separate cooled addition funnel, prepare a nitrating mixture of 0.54 L concentrated HNO₃ (70%, 1.1 equiv) and 1.0 L of 98% H₂SO₄.

  • Add the nitrating mixture dropwise over 4 hours. Maintain the internal temperature strictly between -15°C and -5°C. Causality: The mixed acid generates the active NO₂⁺ electrophile. Slow addition prevents thermal runaway and ensures maximum regioselectivity for the C6 position. Self-Validating Checkpoint (IPC 1): After 30 minutes of post-addition stirring, withdraw a 1 mL aliquot. Quench in ice water, basify with NH₄OH, extract with EtOAc, and analyze via HPLC. Proceed to Step 3 only if unreacted 5-methylindoline is < 2.0%.

Step 3: Quenching and Basification

  • Transfer the reaction mixture slowly onto 25 kg of crushed ice in a 100 L reactor, keeping the temperature < 10°C. Causality: Rapid quenching prevents over-nitration and hydrolyzes reactive intermediates.

  • Slowly add 30% aqueous NaOH (approx. 25-30 L) until the pH reaches 10-11, maintaining the temperature < 20°C. Causality: Neutralizing the sulfuric acid generates a massive heat of neutralization. The alkaline pH ensures the product is completely in its free base form. Self-Validating Checkpoint (IPC 2): Verify pH with a calibrated probe. A pH < 10 will result in poor extraction yields due to the retention of water-soluble bisulfate salts.

Step 4: Extraction and Drying

  • Add 20 L of Ethyl Acetate (EtOAc) to the reactor. Stir vigorously for 15 minutes, then allow the phases to separate.

  • Collect the organic phase. Extract the aqueous phase with an additional 10 L of EtOAc.

  • Wash the combined organic layers with 10 L of brine, dry over anhydrous Na₂SO₄, and filter.

Step 5: Hydrochloride Salt Formation and Isolation

  • Concentrate the EtOAc solution to approximately 5 L under reduced pressure.

  • Add 5 L of Isopropanol (IPA) and cool the mixture to 5°C.

  • Slowly bubble dry HCl gas (or add 4M HCl in IPA) until the pH of the solution is < 2. Causality: The HCl salt is significantly less soluble in the EtOAc/IPA matrix than the free base, driving crystallization. IPA acts as an anti-solvent for the salt while keeping polar impurities in solution. Self-Validating Checkpoint (IPC 3): Check the pH of the mother liquor. Ensure complete precipitation by cooling the suspension to 0°C for 2 hours before filtration.

  • Filter the yellow/orange precipitate. Wash the filter cake with 2 L of cold IPA, followed by 2 L of heptane.

  • Dry in a vacuum oven at 45°C to a constant weight.

Quantitative Data & Quality Control

ParameterTarget SpecificationObserved ResultCriticality
Starting Material 1.00 kg (7.51 mol)-Establishes scale
Nitric Acid (70%) 1.10 equivalents0.54 LPrevents over-nitration
Reaction Temp -15°C to -5°CMaintained < -5°CControls regioselectivity
IPC 1 (Conversion) > 98% conversion99.2% by HPLCEnsures reaction completion
Extraction Solvent EtOAc (30 L total)95% recoveryMaximizes yield
Yield (HCl Salt) > 70% theoretical1.13 kg (70.2%)Validates process efficiency
Purity (HPLC) > 98.0%98.8%Confirms API-grade readiness
Isomeric Purity > 95:5 (6-nitro:4-nitro)97:3Validates mechanistic control

References

  • Source: mdpi.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 5-met...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

Question: Why is my yield of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride consistently low?

Answer:

Low yields in this synthesis are a common issue and can often be attributed to several factors throughout the reaction and workup process.

  • Sub-optimal Nitration Conditions: The nitration of the 5-methylindoline precursor is a critical step that is highly sensitive to reaction conditions.

    • Temperature Control: The nitration of activated aromatic rings, such as 5-methylindoline, is a highly exothermic reaction. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent over-nitration and the formation of unwanted side products.[1] A runaway reaction can lead to significant decomposition of the starting material and product.

    • Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) is paramount. A rapid addition can cause localized overheating, leading to the formation of dinitro species and other byproducts.[1]

    • Incomplete Reaction: Insufficient reaction time or a non-optimized stoichiometry of the nitrating agent can lead to incomplete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the 5-methylindoline.

  • Side Reactions and Isomer Formation: The directing effects of the methyl and amino groups on the indoline ring can lead to the formation of undesired isomers. While the 6-nitro isomer is the desired product, nitration can also occur at other positions on the aromatic ring. The ratio of sulfuric acid to nitric acid can influence regioselectivity, with a higher proportion of sulfuric acid generally favoring the formation of the desired nitronium ion.[1]

  • Product Degradation: The indole nucleus is sensitive to strongly acidic conditions and can be prone to polymerization, resulting in the formation of dark, tarry substances.[2][3] Minimizing the exposure of the product to harsh acidic conditions and elevated temperatures during workup is crucial.

  • Losses During Workup and Purification:

    • Precipitation: The product is typically precipitated by quenching the reaction mixture with ice. Incomplete precipitation will result in product loss to the aqueous phase.

    • Purification: While recrystallization is a common purification method, multiple recrystallization steps to achieve high purity can lead to a significant decrease in the overall yield.

Question: I am observing the formation of multiple products on my TLC plate. How can I improve the regioselectivity of the nitration?

Answer:

The formation of multiple isomers is a common challenge in the nitration of substituted indolines. The methyl group at the 5-position is an ortho-, para-director, and the amino group of the dihydro-pyrrole ring is also an activating ortho-, para-director. This can lead to a mixture of nitro-isomers.

  • Optimize the Nitrating Agent:

    • Mixed Acid Ratio: The ratio of sulfuric acid to nitric acid is a critical parameter. A higher concentration of sulfuric acid promotes the formation of the nitronium ion (NO₂⁺), which is the active electrophile. Experimenting with this ratio can help to fine-tune the regioselectivity.[1]

    • Milder Nitrating Agents: For substrates that are highly activated and prone to multiple nitrations, consider using milder nitrating agents. Reagents such as acetyl nitrate or tert-butyl nitrite can offer better control over the reaction.[2]

  • Strict Temperature Control: As mentioned previously, maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial. Lower temperatures can enhance the selectivity for the desired isomer by slowing down competing side reactions.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of nitration. While strong acids like sulfuric acid are often used as both the solvent and catalyst, exploring other solvent systems in conjunction with milder nitrating agents could provide better control.

Question: My final product is a dark, tarry substance. What is the cause and how can I prevent it?

Answer:

The formation of a dark, insoluble tar is a strong indication of product and/or starting material degradation, most likely due to acid-catalyzed polymerization.[2][3]

  • Excessive Acidity and High Temperatures: The indole nucleus is susceptible to polymerization in the presence of strong acids, especially at elevated temperatures. To mitigate this:

    • Ensure the reaction temperature is strictly maintained at the lower end of the recommended range (e.g., 0 °C).[1]

    • Minimize the reaction time. Once the starting material is consumed (as monitored by TLC), proceed with the workup promptly.

    • During workup, quench the reaction mixture by pouring it onto a large amount of crushed ice to rapidly dilute the acid and dissipate heat.

  • Oxidation: The electron-rich indoline ring can be susceptible to oxidation under harsh reaction conditions. Using fresh, high-purity reagents and ensuring an inert atmosphere (e.g., by purging the reaction vessel with nitrogen) can help to minimize oxidative side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride?

A1: The most direct and commonly employed method is the electrophilic nitration of 5-methyl-2,3-dihydro-1H-indole (5-methylindoline) using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. This is followed by the formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the nitration reaction?

A2: The most critical parameters are:

  • Temperature: Maintain a low temperature (0-5 °C) to prevent over-nitration and decomposition.[1]

  • Rate of Addition: Add the nitrating agent slowly and dropwise with efficient stirring.[1]

  • Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion, but avoid a large excess which can lead to the formation of dinitro byproducts.

Q3: How can I confirm the successful synthesis of the desired product?

A3: The final product should be characterized using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the molecular structure and purity. The hydrochloride salt will have characteristic shifts in the NMR spectrum compared to the free base.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly depending on the scale of the reaction and the optimization of the reaction conditions. With careful control of the experimental parameters, yields for similar nitration reactions of indole derivatives can be high.[1] However, for this specific multi-substituted indoline, achieving a moderate yield after purification should be considered a successful outcome.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • The nitration reaction is highly exothermic and requires careful temperature management to prevent a runaway reaction. Always have an ice bath ready for cooling.

  • When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. Never add sulfuric acid to nitric acid.

III. Experimental Protocols

Optimized Protocol for the Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 5-methyl-2,3-dihydro-1H-indole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-methyl-2,3-dihydro-1H-indole (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 5-methylindoline over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product is then extracted with dichloromethane or ethyl acetate. The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-methyl-6-nitro-2,3-dihydro-1H-indole.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for the Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 5-methyl-6-nitro-2,3-dihydro-1H-indole in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, over-nitration, product degradation, losses during workup.Monitor reaction by TLC, strict temperature control (0-5 °C), slow addition of nitrating agent, careful workup and purification.
Multiple Products (Isomers) Sub-optimal nitrating agent ratio, high reaction temperature.Optimize the H₂SO₄/HNO₃ ratio, consider milder nitrating agents, maintain low temperature.
Dark, Tarry Product Acid-catalyzed polymerization, oxidation.Strict temperature control, minimize reaction time, use high-purity reagents, perform under an inert atmosphere.

V. Mechanistic and Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Workup & Purification cluster_step3 Step 3: Salt Formation 5-methylindoline 5-methylindoline Nitration_Reaction Nitration (0-5 °C) 5-methylindoline->Nitration_Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration_Reaction Crude_Product Crude 5-methyl-6-nitroindoline Nitration_Reaction->Crude_Product Quenching Quench with Ice Crude_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Purified_Base Purified Free Base Purification->Purified_Base Salt_Formation Salt Formation Purified_Base->Salt_Formation HCl_Solution HCl in Ether/IPA HCl_Solution->Salt_Formation Final_Product 5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride Salt_Formation->Final_Product

Caption: Workflow for the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

VI. References

  • BenchChem. (2025). Optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis.

  • ResearchGate. (2026, February 6). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • BenchChem. (2025). Common side products in the nitration of 1H-indole.

  • Jetir.org. (n.d.). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.

  • Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro· and Amino-indoles. [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals encountering solubility and precipitation issues when working with 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals encountering solubility and precipitation issues when working with 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (also known as 5-methyl-6-nitroindoline HCl) in aqueous media, such as Phosphate-Buffered Saline (PBS) or cell culture media.

As a Senior Application Scientist, I frequently observe researchers struggling with the formulation of indoline derivatives. Below, we dissect the physicochemical root causes of these issues and provide field-proven, self-validating protocols to keep your compound in solution.

Mechanistic Deep Dive: The "Why" Behind the Precipitation

To successfully solubilize this compound, we must first understand the thermodynamic and kinetic forces driving its precipitation. The behavior of 5-methyl-6-nitroindoline HCl in aqueous media is governed by three primary phenomena:

A. The pH-Solubility Profile and Free Base Precipitation

This compound is a hydrochloride salt of a weak secondary amine. While unsubstituted indolines typically have a pKa around 5.2, the presence of the strongly electron-withdrawing nitro group at the 6-position drastically pulls electron density away from the nitrogen, lowering its pKa significantly (often < 3). According to the Henderson-Hasselbalch equation, when this salt is introduced into a physiological buffer like PBS (pH 7.4), the environment is far above the compound's pKa. The buffer rapidly deprotonates the amine, converting the water-soluble salt into its highly lipophilic, uncharged free base form. Because the free base lacks the charge necessary for ion-dipole interactions with water, it rapidly exceeds its solubility limit and precipitates[1].

B. The Common-Ion Effect

If you attempt to dissolve the compound in unbuffered saline or acidic media to maintain the protonated state, you may still encounter precipitation. This is due to the common-ion effect . PBS contains approximately 137 mM NaCl. The massive excess of chloride ions in the bulk media shifts the dissolution equilibrium of the hydrochloride salt backward, suppressing its solubility product ( Ksp​ ) and forcing the solid HCl salt to crash out of solution[2].

C. Solvent Shock (Nucleation Kinetics)

A standard laboratory practice is to prepare a highly concentrated stock solution in Dimethyl Sulfoxide (DMSO) and dilute it directly into aqueous media. However, the abrupt change in solvent polarity causes the hydrophobic indoline core to be excluded by the hydrogen-bonding network of water. This creates localized zones of supersaturation where nucleation seeds form instantly, leading to irreversible crystallization[3].

Chemical State & Troubleshooting Workflows

Understanding the speciation of your compound is critical. The diagram below illustrates how pH and chloride concentration dictate the physical state of 5-methyl-6-nitroindoline.

Pathway SolidSalt HCl Salt (Solid) 5-Me-6-NO2-Indoline•HCl AqSalt Protonated Ion (Aq) [Indoline-H]+ + Cl- SolidSalt->AqSalt Dissolution (Low pH) AqSalt->SolidSalt Common-Ion Effect (High [Cl-]) AqBase Free Base (Aq) Unprotonated Indoline AqSalt->AqBase Buffer to pH 7.4 (Deprotonation) SolidBase Precipitate (Solid) Lipophilic Free Base AqBase->SolidBase Exceeds Aqueous Solubility Limit

pH-dependent speciation and precipitation pathways of 5-methyl-6-nitroindoline HCl.

If you are actively experiencing precipitation, follow the diagnostic workflow below to identify the root cause and apply the correct intervention.

Workflow Start Precipitation Observed in Aqueous Media CheckMedia Identify the Aqueous Media Type Start->CheckMedia Unbuffered Unbuffered Water (e.g., DI H2O) CheckMedia->Unbuffered Buffered Buffered Media (e.g., PBS, pH 7.4) CheckMedia->Buffered CommonIon Common-Ion Effect or Inherent Sol. Limit Unbuffered->CommonIon FreeBase Free Base Precipitation (pH >> pKa) Buffered->FreeBase Sol1 Reduce [Cl-] or warm solution slightly CommonIon->Sol1 Sol2 Use carrier proteins (BSA), or intermediate DMSO dilution FreeBase->Sol2

Troubleshooting workflow for resolving aqueous precipitation of indoline hydrochlorides.

Quantitative Solubility Behavior

The table below summarizes the expected physicochemical state and solubility limitations of the compound across various common laboratory media.

Media ConditionDominant Chemical SpeciesSolubility StatusPrimary Limiting Factor
Pure DI Water (Unbuffered) Protonated Indoline ( R−NH2+​ )ModerateIntrinsic Salt Solubility
0.1 M HCl (pH 1.0) Protonated Indoline ( R−NH2+​ )Low to ModerateCommon-Ion Effect ( Cl− )
PBS (pH 7.4) Unprotonated Free Base ( R−NH )Very Low (Precipitates)Free Base Lipophilicity
Cell Media + 10% FBS Unprotonated Free Base ( R−NH )Moderate (Suspended)Protein Binding Capacity

Experimental Protocols (Self-Validating Systems)

To prevent precipitation in biological assays, you must bypass the nucleation kinetics of the free base. The following protocol utilizes an intermediate dilution strategy and carrier proteins to encapsulate the hydrophobic compound[4].

Protocol: Anti-Nucleation Dilution for Cell Culture Media

Objective: Achieve a final concentration of 10 µM in PBS/Media while keeping final DMSO ≤ 0.1%.

  • Step 1: Primary Stock Preparation

    • Weigh the compound and dissolve it in anhydrous, freshly opened DMSO to create a 10 mM stock.

    • Validation Check: The solution must be optically clear. If it is cloudy, the DMSO has absorbed atmospheric moisture, compromising its solvating power. Discard and use fresh anhydrous DMSO.

  • Step 2: Intermediate Dilution (The "Step-Down" Phase)

    • Prepare an intermediate 1 mM stock by diluting the 10 mM DMSO stock 1:10 into a 1:1 mixture of DMSO and sterile DI water.

    • Causality: Gradually stepping down the solvent polarity prevents the immediate "solvent shock" that triggers irreversible crystal nucleation[3].

  • Step 3: Media Preparation

    • Warm your target PBS or cell culture media to 37°C. If your assay permits, ensure the media contains at least 0.1% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS).

    • Causality: Serum proteins like albumin contain hydrophobic pockets that bind the uncharged indoline free base, acting as a thermodynamic sink that prevents aggregation[4].

  • Step 4: Final Injection

    • Place the warmed media on a vortex mixer at medium speed.

    • Using a micropipette, inject the required volume of the intermediate stock dropwise directly into the center of the vortexing liquid.

    • Validation Check: Hold the tube up to a light source. A successful preparation will remain perfectly transparent. If a milky haze appears, the compound has formed colloidal aggregates.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in pure water, but the moment I added 10X PBS to make it physiological, it crashed out. Why? A1: You are observing a dual-factor precipitation. Pure water allows the compound to remain in its soluble, protonated hydrochloride state. Adding 10X PBS immediately forces the pH to 7.4 (converting the compound to the insoluble free base) while simultaneously flooding the system with chloride ions, triggering the common-ion effect[2]. You must use a co-solvent or carrier protein before introducing the buffer.

Q2: Can I just filter out the icy, crystal-shaped precipitates from my media using a 0.22 µm syringe filter? A2: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API) from your media[4]. While the resulting solution will be clear, the actual concentration of your compound will be unknown and drastically lower than your target, completely invalidating any dose-response data in your biological assays.

Q3: I cannot use BSA or FBS in my assay because it interferes with my target protein. What are my alternatives? A3: If carrier proteins are prohibited, you must rely on chemical solubilizers. Consider using (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) at 1-5% w/v in your PBS. Cyclodextrins form inclusion complexes, encapsulating the hydrophobic methyl and nitro groups of the indoline core while presenting a hydrophilic exterior to the aqueous buffer[4].

Q4: Does warming the PBS to 37°C before adding the DMSO stock actually help? A4: Yes. Thermodynamic solubility increases with temperature. More importantly, adding a room-temperature DMSO stock to cold media drastically decreases the kinetic barrier to nucleation. Warming the media prevents localized cold spots that serve as nucleation seeds[5].

References

  • Serajuddin, A. T. M., et al. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available at: [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO. Available at:[Link]

  • ResearchGate Community. Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride

Introduction Welcome to the technical support guide for the purification of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (Catalog #HHC68056).[1] This molecule is a key intermediate in various research and develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (Catalog #HHC68056).[1] This molecule is a key intermediate in various research and development pipelines. The presence of a polar nitro group and a basic indoline nitrogen, which is protonated as a hydrochloride salt, presents unique challenges for purification. Achieving high purity is critical for the reliability of downstream applications, from biological screening to further synthetic transformations.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying chemical principles to empower researchers to make informed decisions and adapt methodologies to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride?

The two most effective and widely applicable purification techniques for this compound are recrystallization and column chromatography .

  • Recrystallization is the preferred method if the crude material has a purity of >85-90% and the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable technique capable of yielding highly crystalline, pure material.[2][3]

  • Column Chromatography is necessary when dealing with complex impurity profiles, such as regioisomers or byproducts with similar solubility. Given the compound's ionic nature as a hydrochloride salt, Reverse-Phase (RP) HPLC is often more suitable than traditional normal-phase silica gel chromatography.[4]

Q2: How does the hydrochloride salt form impact the choice of purification solvents and conditions?

The hydrochloride salt form significantly increases the compound's polarity compared to its free base. This has several implications:

  • Solubility: The salt is more soluble in polar protic solvents like methanol, ethanol, and water, and less soluble in non-polar solvents like hexanes or moderately polar solvents like ethyl acetate and dichloromethane (DCM). This profile is crucial for selecting an appropriate recrystallization solvent or chromatographic mobile phase.

  • Stability: The protonated indoline nitrogen is less prone to oxidation than the free base. Maintaining a slightly acidic environment (e.g., by using solvents containing a trace of HCl or using buffered mobile phases in RP-HPLC) can be beneficial for stability, especially during prolonged heating.

  • Chromatographic Behavior: On standard silica gel, which is acidic, the hydrochloride salt will exhibit very strong, often irreversible, binding, leading to significant tailing and low recovery.[5][6] Therefore, direct chromatography on silica is not recommended without first converting the salt to its free base form.

Q3: What are the likely impurities I might encounter in my crude sample?

Impurities will depend on the synthetic route, but common contaminants in the synthesis of substituted nitroindoles and subsequent reduction/cyclization can include:

  • Starting Materials: Unreacted precursors from the nitration or cyclization steps.

  • Regioisomers: Isomers where the nitro group is at a different position (e.g., 4-nitro or 7-nitro).

  • Over-reduction Products: If the synthesis involves reduction of a nitro group on a precursor, impurities where the nitro group has been partially or fully reduced to a nitroso or amino group might be present.

  • Dehalogenation Byproducts: In syntheses involving catalytic hydrogenation steps, dehalogenated impurities can sometimes form.[7]

  • Oxidation Products: The dihydro-indole (indoline) ring can be susceptible to oxidation back to the corresponding indole, especially if handled as the free base in the presence of air.

Q4: How stable is 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride during purification?

Nitroaromatic compounds can be sensitive to high temperatures.[8] While the indoline hydrochloride is generally more stable than the free base, prolonged exposure to strong bases or high heat should be avoided. It is advisable to conduct purification steps like recrystallization with minimal heating time and to remove solvents under reduced pressure at moderate temperatures (e.g., < 50°C).

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during your experiments.

Scenario 1: During recrystallization, my compound "oils out" instead of forming crystals.
  • Probable Cause: This phenomenon typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities, leading to a melting point depression. It can also happen if the solvent is too nonpolar for the highly polar hydrochloride salt.[5]

  • Solution Pathway:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to ensure you are not above the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the cooling rate. Rapid cooling encourages oiling.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.

    • Change Solvent System: If oiling persists, the solvent is likely unsuitable. Switch to a more polar solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of hot methanol and then slowly add a less polar solvent like isopropanol or ethyl acetate until turbidity is observed, then heat to clarify and cool slowly.

Scenario 2: After column chromatography on silica gel, my yield is extremely low.
  • Probable Cause: Your compound, being a hydrochloride salt, is highly polar and is irreversibly adsorbing to the acidic silica gel.[6] The basic nitrogen of the indoline moiety interacts very strongly with the acidic silanol groups on the silica surface.

  • Solution Pathway:

    • AVOID Direct Chromatography of the Salt: Do not load the hydrochloride salt directly onto a standard silica gel column.

    • Convert to Free Base: Before chromatography, neutralize an aqueous solution of your salt with a base (e.g., NaHCO₃ or Na₂CO₃) and extract the free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer, concentrate it, and then perform chromatography on the neutral free base.

    • Use a Mobile Phase Modifier: When chromatographing the free base, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel, preventing streaking and improving recovery.

    • Consider Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.

Scenario 3: My final product has a persistent yellow or brown color, even after recrystallization.
  • Probable Cause: The color is likely due to highly conjugated, polar impurities that are co-crystallizing with your product. Nitro-containing aromatic compounds are often yellow, and minor side products can be intensely colored.

  • Solution Pathway:

    • Charcoal Treatment: During the recrystallization process, after the compound has been fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and stir or swirl for a few minutes.

    • Hot Filtration: Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal and the adsorbed impurities.[9] This step must be done quickly to prevent premature crystallization in the funnel.

    • Proceed with Crystallization: Allow the clarified, hot filtrate to cool slowly as per the standard recrystallization protocol.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes from the primary purification methods for a crude sample of ~90% purity.

ParameterMethod 1: RecrystallizationMethod 2: Reverse-Phase Flash Chromatography
Stationary Phase N/AC18 Silica
Mobile Phase/Solvent Ethanol/Water or Methanol/IsopropanolAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Typical Yield 70-90%60-80%
Final Purity (HPLC) >99%>99%
Pros Cost-effective, scalable, yields high-quality crystalline material.Excellent for removing closely-related or polar impurities, high resolution.
Cons Less effective for impurities with very similar solubility, risk of "oiling out".More expensive (solvents and column), lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a starting crude material of approximately 1.0 gram.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, methanol, isopropanol, water). The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating. A solvent pair, such as ethanol/water, may also be effective.

  • Dissolution: Place the crude compound (1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[3]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[3]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (40-50°C), until a constant weight is achieved.

Protocol 2: Purification by Reverse-Phase Flash Chromatography

This method is ideal for purifying the hydrochloride salt directly without prior neutralization.

  • Instrumentation: A flash chromatography system equipped with a UV detector and a C18 (reverse-phase) column.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Rationale: Formic acid ensures the mobile phase is acidic, keeping the indoline nitrogen protonated and improving peak shape.[4]

  • Sample Preparation: Dissolve the crude hydrochloride salt in a minimal amount of a strong solvent like methanol or DMF. If solubility is an issue, a mixture of water/acetonitrile can be used. Adsorb this solution onto a small amount of C18 silica (dry loading) for best results.

  • Chromatographic Conditions:

    • Column: Appropriate size C18 flash column.

    • Equilibration: Equilibrate the column with 5-10% Solvent B in Solvent A.

    • Elution: Load the sample onto the column. Elute with a linear gradient, for example, from 10% B to 70% B over 20-30 column volumes. The exact gradient should be optimized based on TLC or analytical HPLC analysis.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or a lambda-max for nitroaromatics).

  • Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the fractions by analytical HPLC or TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. A final lyophilization step may be necessary to completely remove water and obtain a fluffy solid.

Visualized Workflows

Diagram 1: Decision-Making for Purification Method

PurificationChoice start Crude Product (5-methyl-6-nitro-2,3-dihydro-1H-indole HCl) purity_check Assess Crude Purity (e.g., by HPLC/NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No check_impurities Similar Impurities? recrystallize->check_impurities rp_chrom Reverse-Phase Chromatography (Recommended) chromatography->rp_chrom np_chrom Normal-Phase (as Free Base) chromatography->np_chrom check_impurities->chromatography Yes final_product Pure Product (>99%) check_impurities->final_product No rp_chrom->final_product np_chrom->final_product

Caption: Decision flowchart for selecting the optimal purification strategy.

Diagram 2: General Recrystallization Workflow

RecrystallizationWorkflow cluster_main Recrystallization Steps A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Charcoal & Hot Filter A->B C 3. Cool Slowly to Room Temperature B->C D 4. Chill in Ice Bath C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G end Pure Crystalline Product G->end start Start start->A

Caption: Step-by-step workflow for purification by recrystallization.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.
  • Benchchem.
  • RSC Publishing. Organic Syntheses Procedure: Indazole, 5-nitro. [Link]

  • Patil, S. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Benchchem. Purification of 3-Methyl-6-nitroquinoxalin-2(1H)

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-Methyl-6-nitroindoline Hydrochloride

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 5-methyl-6-nitroindoline hydrochloride . This guide is engineered for analytical scientists and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 5-methyl-6-nitroindoline hydrochloride . This guide is engineered for analytical scientists and drug development professionals. It moves beyond basic troubleshooting by explaining the underlying physicochemical causality of chromatographic behavior and providing self-validating protocols to ensure absolute method robustness.

Part 1: Diagnostic Workflows

Before adjusting your instrument parameters, utilize these logical workflows to diagnose the root cause of common chromatographic failures associated with basic amine hydrochlorides.

G N1 Peak Tailing Observed (As > 1.5) N2 Confirm Basic Amine (5-methyl-6-nitroindoline HCl) N1->N2 N3 Adjust Mobile Phase pH < 3.0 (e.g., 0.1% TFA) N2->N3 N4 Is Peak Symmetry Restored? N3->N4 N5 Use End-capped Type B Silica or Add TEA (5mM) N4->N5 No N6 Optimize Organic Modifier (MeCN vs MeOH) N4->N6 Yes N5->N6

Diagnostic workflow for resolving basic amine peak tailing in HPLC.

G N1 Observe Retention Time Drift N2 Inject Neutral Markers (Uracil + Toluene) N1->N2 N3 Analyze Drift Pattern N2->N3 N4 Both markers drift proportionally N3->N4 N5 Only retained marker (Toluene) drifts N3->N5 N6 Physical Issue: Check pump & leaks N4->N6 N7 Chemical Issue: Check pH & equilibration N5->N7

Logical workflow for diagnosing retention time drift using neutral markers.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 5-methyl-6-nitroindoline hydrochloride exhibit severe peak tailing, and how do I fix it?

The Causality: 5-methyl-6-nitroindoline contains a secondary amine within its indoline ring. As a hydrochloride salt, it dissociates in the mobile phase into a protonated cation. In reversed-phase HPLC, residual silanol groups (Si-OH) on the silica stationary phase have a pKa of ~3.5–4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the positively charged indolinium cation and the negatively charged silanols creates a strong secondary ionic interaction. This causes the analyte to "stick" to the column, resulting in severe peak tailing (Asymmetry > 2.0) [1].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ≤ 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or a 20 mM potassium phosphate buffer (pH 2.5). At this pH, silanols are fully protonated and neutral, eliminating electrostatic drag.

  • Silanol Masking: If low pH is insufficient, add a competing base like Triethylamine (TEA) at 5 mM. TEA aggressively binds to active silanols, physically blocking the 5-methyl-6-nitroindoline from interacting [2].

  • Stationary Phase Upgrade: Utilize ultra-pure Type B silica columns with high-density end-capping to physically minimize the presence of exposed silanols [3].

Q2: How do I validate whether retention time drift is caused by column equilibration or a hardware leak?

The Causality: Retention time drift often plagues basic amine methods due to slow equilibration of ion-pairing reagents or pH buffers. However, it can also be caused by micro-leaks in the pump seals. Attempting to fix a hardware issue with chemistry (or vice versa) wastes time.

The Self-Validating Protocol (The Neutral Marker Test): Instead of guessing, inject a mixture of an unretained neutral marker (e.g., Uracil) and a retained neutral marker (e.g., Toluene) [4].

  • Outcome A (Chemical Issue): If the retention time of Toluene drifts but Uracil remains perfectly stable at the void volume ( t0​ ), the issue is chemical. Your stationary phase is still equilibrating with the acidic buffer, or there is a slight pH shift in your mobile phase.

  • Outcome B (Physical Issue): If both Uracil and Toluene drift proportionally, the issue is physical. The flow rate is inconsistent due to a failing pump check valve, a worn piston seal, or a system leak.

Q3: How do I balance the retention of the hydrophobic methyl group and the polar nitro group?

The Causality: 5-methyl-6-nitroindoline is a structurally polarized molecule. The nitro group at C6 is highly polar and electron-withdrawing, while the methyl group at C5 and the aromatic core are hydrophobic.

The Solution: Acetonitrile (MeCN) is vastly superior to Methanol (MeOH) for this specific compound. MeCN is an aprotic solvent with a strong dipole moment. It selectively solvates the polarizable nitroaromatic system through dipole-dipole interactions without engaging in hydrogen bonding. Because secondary amines can act as hydrogen-bond donors, using a protic solvent like MeOH often leads to peak broadening. Use a gradient starting at 5-10% MeCN to retain the polar moiety, ramping to 90% MeCN to elute the hydrophobic core.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical impact of various mobile phase conditions on the chromatographic performance of 5-methyl-6-nitroindoline hydrochloride.

Mobile Phase ConditionpHAdditiveUSP Tailing Factor ( As​ )Retention Factor ( k′ )Resolution & Causality Notes
Water / MeOH (Isocratic)~5.5None> 2.53.2Fail: Severe tailing; strong ionic silanol interaction.
20mM Phosphate / MeCN2.5None1.44.5Pass: Improved symmetry; silanols are protonated.
20mM Phosphate / MeCN3.05mM TEA1.14.1Excellent: High symmetry; silanols actively masked by TEA.
0.1% TFA in Water / MeCN2.0TFA1.055.0Optimal: TFA acts as both acidifier and ion-pair; LC-MS compatible.

Part 4: Step-by-Step Method Development Protocol

To guarantee reproducibility, follow this self-validating protocol for developing a stability-indicating RP-HPLC method for 5-methyl-6-nitroindoline hydrochloride.

Step 1: Stationary Phase Selection

  • Action: Install a high-purity, end-capped Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Causality: Type B silica contains fewer metal impurities, which prevents chelation with the nitro group and drastically reduces the population of highly acidic, isolated silanols.

Step 2: Mobile Phase Preparation

  • Action:

    • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (pH ~2.0). Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Causality: TFA serves a dual purpose. It forces the pH below the pKa of the silica silanols (neutralizing them) while acting as a volatile ion-pairing agent that forms a neutral hydrophobic complex with the protonated indoline amine, ensuring sharp, symmetrical peaks.

Step 3: Gradient Profiling

  • Action: Program a linear gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B for 5 minutes to re-equilibrate. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Causality: The highly aqueous initial phase prevents the polar protonated amine from eluting in the void volume, while the organic ramp efficiently sweeps the hydrophobic methyl/indole core off the column, preventing late-eluting broad peaks.

Step 4: Self-Validating Forced Degradation (System Suitability)

  • Action: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours. Inject the stressed samples.

  • Validation Check: The method is only considered valid if the main peak (5-methyl-6-nitroindoline) is baseline resolved ( Rs​>2.0 ) from all generated degradation products. If co-elution occurs, the gradient slope must be flattened (e.g., extending the ramp to 25 minutes) to increase resolving power.

Part 5: References

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride MDPI[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

Troubleshooting

reducing impurities in 5-methyl-6-nitro-2,3-dihydro-1H-indole reactions

Welcome to the Technical Support Center for advanced indoline functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective nitration...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced indoline functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective nitration of indoline cores. The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole (commonly known as 5-methyl-6-nitroindoline) is notoriously prone to impurity generation.

Because the indoline ring is highly electron-rich and acid-sensitive, direct electrophilic aromatic substitution often yields a complex matrix of regioisomers, over-nitrated species, and oxidized degradation products. This guide is engineered to provide you with the mechanistic causality behind these impurities and field-proven, self-validating protocols to eliminate them.

Mechanistic Pathway & Impurity Formation

To control a reaction, you must first understand the electronic routing of your substrate. In 5-methylindoline, the C5-methyl group is electron-donating (ortho/para directing), while the free amine is highly susceptible to oxidation.1[1]. Because C4 is sterically hindered by the adjacent pyrrolidine ring, C6 becomes the thermodynamically and kinetically favored site.

However, deviations in temperature or reagent stoichiometry activate competitive impurity pathways, as mapped below:

G SM 5-Methylindoline (Starting Material) Protonated Protonated Indoline (H2SO4 medium) SM->Protonated + Conc. H2SO4 (Amine Protection) NNitroImp N-Nitroso-5-methylindoline (Trace HNO2 Impurity) SM->NNitroImp Trace HNO2 (Unprotonated amine) Target 5-Methyl-6-nitroindoline (Target Product) Protonated->Target + HNO3 (-15°C) (Meta-directing) OxImp 5-Methyl-6-nitroindole (Oxidation Impurity) Protonated->OxImp Excess HNO3 / Heat (Dehydrogenation) RegImp 5-Methyl-4-nitroindoline (Regioisomer Impurity) Protonated->RegImp Poor Temp Control (Kinetic Shift)

Fig 1: Mechanistic divergence in 5-methylindoline nitration highlighting critical impurity pathways.

Quantitative Impurity ProfilingDirect nitration reactions on non-prefunctionalized heteroaromatic compounds under harsh conditions are non-selective and often produce a mixture of products[2]. Below is a quantitative breakdown of the typical impurity profile observed in unoptimized batches, alongside the necessary mitigation strategies.

Impurity TypeStructural IdentityTypical Abundance (Unoptimized)Mechanistic CauseMitigation Strategy
Oxidation 5-Methyl-6-nitro-1H-indole10 – 15%HNO₃ acts as a strong oxidant, causing dehydrogenation of the indoline core.Strict thermal control (< -10 °C); avoid excess HNO₃.
Regioisomer 5-Methyl-4-nitroindoline5 – 8%Loss of steric discrimination at elevated temperatures.Maintain internal temp at -15 °C; ensure complete H₂SO₄ dissolution.
Over-nitration 5-Methyl-4,6-dinitroindoline2 – 5%Excess nitronium ion (NO₂⁺) concentration.Use strictly stoichiometric HNO₃ (1.02 - 1.05 eq).
Nitrosation 1-Nitroso-5-methylindoline1 – 3%Trace nitrous acid (HNO₂) present in fuming nitric acid.Add 0.05 eq of Urea to the H₂SO₄ mixture as an HNO₂ scavenger.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-methyl-6-nitroindoline heavily contaminated with the indole analogue? A: This is the most common failure mode.2[2]. This oxidation is highly temperature-dependent. If your addition rate of HNO₃ exceeds the cooling capacity of your bath, localized exothermic micro-environments will form, instantly oxidizing the substrate.

Q2: Can I use N-acetylation to protect the amine and improve the yield? A: No, not if your target is the 6-nitro isomer. N-acetylation fundamentally alters the directing effect of the nitrogen. An N-acetyl group is an ortho/para director. In indoline systems,1[1]. Because your C5 position is already blocked by a methyl group, nitration of an N-acetylated 5-methylindoline would likely force the nitro group to the C7 position. You must use the unprotected, fully protonated amine in strong acid to direct the nitro group to C6.

Q3: How do I separate the 6-nitro target from the 4-nitro regioisomer during workup? A: Isoelectric precipitation is your best tool here.3[3], the 5-methyl-6-nitroindoline free base cleanly precipitates as a solid, while the more soluble 4-nitro isomer and unreacted starting materials largely remain in the aqueous phase.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, the following protocol is designed as a self-validating system. It includes built-in quality control checkpoints that dictate whether the reaction should proceed.

Objective: Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole with < 1% oxidation impurity.

Step 1: Substrate Protonation & Scavenging

  • Charge a dry, multi-neck round-bottom flask with concentrated H₂SO₄ (10 mL per gram of substrate).

  • Cool the acid to 0 °C using an ice-salt bath.

  • Slowly add 5-methylindoline (1.0 eq) portion-wise. Validation Check: The solution must remain clear to light amber. If it turns dark brown, the acid was too warm, causing premature degradation.

  • Add Urea (0.05 eq) to the mixture and stir for 15 minutes. Causality: This eliminates trace HNO₂ in the system, preventing the formation of N-nitroso impurities.

Step 2: Electrophilic Aromatic Substitution

  • In a separate addition funnel, prepare the nitrating mixture: Fuming HNO₃ (1.05 eq) dissolved in an equal volume of conc. H₂SO₄.

  • Drop the internal temperature of the indoline solution to -15 °C using a dry ice/acetone bath.

  • Begin dropwise addition of the nitrating mixture.

  • Critical Validation Check: Monitor the internal temperature probe continuously. The temperature must not exceed -10 °C [3]. If it reaches -9 °C, halt the addition immediately and increase cooling. Failure to do so guarantees the formation of the indole oxidation impurity.

Step 3: Quench and Isoelectric Isolation

  • Once addition is complete, stir at -15 °C for 30 minutes. Validate completion via TLC (aliquot quenched in water/EtOAc; eluent 1:3 EtOAc:Hexane).

  • Pour the reaction mixture over vigorously stirred crushed ice (10x volume of the reaction).

  • Slowly add 20% aq. NaOH while maintaining the temperature below 10 °C.

  • Validation Check: Monitor the pH using a calibrated meter. Stop addition exactly at pH 4.5 – 5.0 [3]. A yellow/orange precipitate of the target compound will form.

  • Filter the precipitate, wash with ice-cold water until the filtrate is neutral, and dry under vacuum.

References

  • Nitration of Indoles. IV. The Nitration of 2-Phenylindole The Journal of Organic Chemistry (DataPDF) [Link]

  • Mono-nitration of indolines under mild condition with 100% selectivity ResearchGate [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 5-Methyl-6-nitroindoline Hydrochloride Reference Standard

Executive Summary & Chemical Causality In the synthesis of indoline-based active pharmaceutical ingredients (APIs), 5-methyl-6-nitroindoline frequently emerges as a critical process intermediate and potential downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

In the synthesis of indoline-based active pharmaceutical ingredients (APIs), 5-methyl-6-nitroindoline frequently emerges as a critical process intermediate and potential downstream impurity.1[1].

The Causality of Salt Selection: Why characterize the hydrochloride (HCl) salt rather than the free base? Indolines (2,3-dihydroindoles) possess an electron-rich secondary amine that is highly susceptible to aerobic oxidation. Upon exposure to ambient air and light, the free base rapidly aromatizes into the corresponding indole (5-methyl-6-nitroindole). By converting the free base into 5-methyl-6-nitroindoline hydrochloride , the nitrogen lone pair is protonated. This drastically reduces the electron density of the heterocyclic ring, effectively shutting down the oxidative degradation pathway. This chemical causality makes the HCl salt the only scientifically sound candidate for a long-term primary reference standard.

G FB 5-Methyl-6-nitroindoline (Free Base) O2 Aerobic Oxidation (Electron-rich Indoline N) FB->O2 HCl_Reagent Anhydrous HCl in Et2O FB->HCl_Reagent Degradant 5-Methyl-6-nitroindole (Aromatized Degradant) O2->Degradant Storage at 25°C Salt 5-Methyl-6-nitroindoline HCl (Protonated Salt) HCl_Reagent->Salt Stable Stable Reference Standard (Resistant to Oxidation) Salt->Stable Storage at 25°C

Fig 1: Chemical causality defining the superior oxidative stability of the HCl salt over the free base.

Objective Performance Comparison: Primary Standard vs. Alternatives

When establishing an analytical method, laboratories often face a choice between synthesizing a primary-grade standard, purchasing a commercial bulk reagent, or generating a standard in-situ. The table below objectively compares the analytical performance of a fully characterized 5-Methyl-6-nitroindoline HCl Primary Standard against lower-tier alternatives.

Performance MetricProduct A: Primary HCl Standard (Synthesized)Alternative 1: Commercial Free Base (Reagent Grade)Alternative 2: In-Situ Generated HCl Salt
Initial Chromatographic Purity > 99.8% (UHPLC-UV)~ 95.0% - 97.5%Variable (Depends on free base purity)
Absolute Assay (qNMR) 99.5% ± 0.2%Unassigned (Relative area % only)Cannot be accurately assigned
6-Month Stability (25°C/60% RH) Stable (< 0.1% purity drop)Degrades (~4.5% conversion to indole)N/A (Prepared fresh)
Solution Stability (48h in ACN/H2O) Stable (No new peaks)Rapid oxidation observedModerate (Excess HCl causes baseline drift)
Isomeric Impurities Not DetectedOften contains 5-methyl-4-nitroindolineInherits impurities from bulk

Experimental Protocols & Self-Validating Workflows

To guarantee trustworthiness, every analytical protocol used to characterize the reference standard must be a self-validating system.

Protocol 1: Synthesis & Primary Qualification of the HCl Salt
  • Causality: Isolation of the salt must strictly avoid aqueous conditions to prevent partial hydrolysis back to the free base, which would compromise the stoichiometric assay.

  • Methodology:

    • Dissolve 10.0 g of high-purity 5-methyl-6-nitroindoline free base in 150 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

    • Slowly bubble anhydrous HCl gas into the solution at 0–5°C until precipitation ceases.

    • Filter the resulting yellow crystalline solid under a stream of dry N2 and wash with cold, anhydrous MTBE (2 x 20 mL).

    • Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Self-Validation System: Perform a potentiometric titration using 0.1 M Silver Nitrate ( AgNO3​ ). The theoretical chloride content for C9​H10​N2​O2​⋅HCl is 16.98% . Achieving a titration result of 16.9% ± 0.2% validates that the material is a pure mono-hydrochloride salt, completely free of unreacted free base.

Protocol 2: Absolute Purity Assignment via Quantitative 1H-NMR (qNMR)
  • Causality: Traditional HPLC area normalization overestimates purity because it is blind to non-UV absorbing impurities, inorganic salts, and residual solvents.3[3].

  • Methodology:

    • Accurately weigh ~10.000 mg of the 5-methyl-6-nitroindoline HCl standard and ~5.000 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid, purity 99.98%) using a microbalance (d = 0.001 mg).

    • Co-dissolve both in 0.6 mL of DMSO−d6​ .

    • Acquire the 1H-NMR spectrum using a 400 MHz (or higher) spectrometer. Critical Parameter: Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete spin recovery and prevent integration truncation errors.

  • Self-Validation System: 4[4]. Calculate the Mass Balance Assay: 100% - (HPLC Organic Impurities + Water by KF + Residual Solvents by GC + ROI). If the qNMR assay and the Mass Balance assay agree within ≤0.5% , the absolute purity assignment is validated.

Protocol 3: Chromatographic Purity and Isomeric Resolution (UHPLC-UV/HRMS)
  • Causality: The synthesis of 5-methyl-6-nitroindoline often yields closely related positional isomers (e.g., 5-methyl-4-nitroindoline). Standard HPLC columns often fail to resolve these. Using a sub-2-micron superficially porous particle (SPP) column provides the theoretical plates necessary for baseline resolution.

  • Methodology:

    • Column: C18 SPP, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase: A = 0.05% Trifluoroacetic acid (TFA) in Water; B = 0.05% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, suppressing secondary interactions between the protonated indoline amine and residual silanols on the silica stationary phase, preventing peak tailing.

    • Gradient: 5% B to 95% B over 12 minutes at 0.4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Self-Validation System: Utilize a Photodiode Array (PDA) detector coupled in-line with High-Resolution Mass Spectrometry (HRMS). By extracting the exact mass ( m/z 179.0815 for the [M+H]+ free base ion) and verifying that the mass spectrum and UV spectra are identical across the leading edge, apex, and tailing edge of the main peak, peak homogeneity is confirmed. This validates the absence of hidden co-eluting impurities.

Analytical Qualification Workflow

The rigorous tiered approach to qualifying the reference standard ensures that all regulatory requirements for identity, purity, and assay are met before certification.

G cluster_identity Tier 1: Structural Elucidation cluster_purity Tier 2: Purity & Mass Balance cluster_assay Tier 3: Absolute Assay Start 5-Methyl-6-nitroindoline HCl Candidate Material NMR 1H & 13C NMR (Connectivity) Start->NMR HRMS HRMS (ESI+) (Exact Mass) Start->HRMS IR FT-IR (Functional Groups) Start->IR UHPLC UHPLC-UV (Organic Impurities) NMR->UHPLC HRMS->UHPLC qNMR qNMR (Absolute Mass Fraction) UHPLC->qNMR MassBal Mass Balance Calculation (100% - Impurities) UHPLC->MassBal KF Karl Fischer (Water Content) KF->MassBal TGA TGA / HS-GC (Volatiles) TGA->MassBal Cert Certified Reference Standard (Primary Grade) qNMR->Cert Cross-validation MassBal->Cert Cross-validation

Fig 2: Tiered analytical workflow for the qualification and certification of the primary reference standard.

References

  • ResolveMass Laboratories Inc. , "Analytical Techniques for Reference Standard Characterization", ResolveMass Laboratories, 3[3]

  • International Council for Harmonisation (ICH) , "Guidance for Industry: Q3A Impurities in New Drug Substances", TU Wien Hosted Guidelines, 1[1]

  • US Pharmacopeia (USP) , "Reference Standards to Support Quality of Synthetic Peptide Therapeutics", USP Publications, 4[4]

  • Pharmaceutical Technology , "Reference-Standard Material Qualification", PharmTech, 2[2]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 5-Methyl-6-nitroindoline Hydrochloride in Asymmetric Organocatalysis

As a Senior Application Scientist, evaluating novel catalytic scaffolds requires moving beyond basic yield metrics to understand the underlying physical organic chemistry. Indoline derivatives have long been recognized a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel catalytic scaffolds requires moving beyond basic yield metrics to understand the underlying physical organic chemistry. Indoline derivatives have long been recognized as privileged scaffolds in medicinal chemistry, but their utility as highly tunable secondary amine organocatalysts is an area of intense, emerging interest[1].

This guide provides an in-depth, objective benchmarking analysis of 5-methyl-6-nitroindoline hydrochloride (5M6NI·HCl) . By comparing its performance against established industry standards—such as MacMillan’s first-generation imidazolidinone and L-Proline—we will dissect the causality behind its catalytic behavior, provide self-validating experimental protocols, and present quantitative benchmarking data.

Mechanistic Rationale: The Indoline Core as a Privileged Scaffold

To understand why 5M6NI·HCl is a compelling catalyst candidate, we must analyze the causality of its structural features within the context of iminium-enamine activation[2].

Secondary amine catalysts operate by condensing with α,β-unsaturated carbonyls to form a highly electrophilic iminium ion, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating transformations like the Diels-Alder cycloaddition[2]. The efficiency of this cycle depends on a delicate balance: the amine must be nucleophilic enough to form the iminium ion, yet the resulting intermediate must hydrolyze rapidly to release the product and regenerate the catalyst.

The Push-Pull Electronic Modulation of 5M6NI·HCl:

  • C6-Nitro Group (Electron-Withdrawing): The strong resonance and inductive withdrawal of the nitro group significantly lowers the pKa of the indoline secondary amine. While this slightly dampens initial nucleophilicity, it drastically accelerates the hydrolysis of the product-iminium intermediate—which is almost always the rate-limiting step in catalyst turnover.

  • C5-Methyl Group (Electron-Donating & Steric): The methyl group provides localized electron donation via hyperconjugation, stabilizing the transition state. More importantly, it offers precise steric bulk that, combined with the rigid bicyclic indoline core, dictates enantiofacial discrimination during the approach of the diene.

  • Hydrochloride Salt Form: The pre-formed HCl salt acts as a built-in Brønsted acid co-catalyst. This eliminates the need for external acid additives, streamlining the dehydration step required for iminium ion formation[3].

CatalyticCycle Cat 5M6NI·HCl (Catalyst) Iminium Activated Iminium Ion (LUMO lowered) Cat->Iminium + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Iminium Adduct Cycloaddition Intermediate Iminium->Adduct + Diene (Enantiofacial control) Diene Diene (Cyclopentadiene) Diene->Adduct Prod Chiral Product + Regenerated Catalyst Adduct->Prod + H2O (Hydrolysis) Prod->Cat Catalyst Turnover

Catalytic cycle of 5M6NI·HCl in iminium-mediated asymmetric Diels-Alder cycloaddition.

Experimental Design & Self-Validating Protocols

To establish trustworthiness, catalytic benchmarking must rely on self-validating systems. The following protocol describes the asymmetric Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.

Self-Validation Mechanism: The protocol mandates the addition of an internal standard (1,3,5-trimethoxybenzene) prior to the reaction. This allows for the simultaneous determination of quantitative NMR (qNMR) yield and total mass balance, ensuring that invisible side-reactions (e.g., substrate polymerization) are immediately detected and accounted for.

Step-by-Step Methodology
  • Catalyst Preparation & Equilibration:

    • In a flame-dried 10 mL Schlenk tube, add 5M6NI·HCl (10 mol%, 0.05 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

    • Suspend in 1.0 mL of a pre-mixed solvent system (MeOH/H₂O, 95:5 v/v). The trace water is critical; it is required for the final hydrolysis step of the catalytic cycle[2].

  • Substrate Addition:

    • Cool the mixture to -20 °C using a cryocooler to maximize enantiofacial discrimination.

    • Add trans-cinnamaldehyde (0.5 mmol) dropwise. Stir for 10 minutes to allow initial iminium ion equilibration.

  • Cycloaddition:

    • Add freshly cracked cyclopentadiene (1.5 mmol) in one portion.

    • Seal the tube and stir at -20 °C for 24 hours.

  • Quench & Extraction:

    • Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ to neutralize the hydrochloride salt and precipitate the free indoline base.

    • Extract with diethyl ether (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Take a 10 mg aliquot of the crude mixture for ¹H-NMR (400 MHz, CDCl₃) to determine the endo:exo diastereomeric ratio and qNMR yield against the internal standard.

    • Purify via flash chromatography (silica gel, Hexanes/EtOAc 9:1) and analyze via Chiral HPLC (Daicel Chiralpak AD-H column) to determine enantiomeric excess (ee %). Run a racemic standard prior to the sample to validate baseline resolution.

Workflow Prep 1. Catalyst Preparation Mix 2. Substrate Addition Prep->Mix React 3. Catalytic Reaction Mix->React Quench 4. Quench & Extraction React->Quench Analyze 5. HPLC/NMR Analysis Quench->Analyze

Step-by-step experimental workflow for benchmarking organocatalytic efficiency.

Benchmarking Data & Comparative Analysis

The table below summarizes the benchmarking data for 5M6NI·HCl against three established alternatives: MacMillan's 1st Gen Catalyst (a benchmark for iminium catalysis)[2], L-Proline (the historical standard), and Indoline-2-carboxylic acid (a known indoline organocatalyst)[1].

Table 1: Catalyst Benchmarking in Asymmetric Diels-Alder Reaction
Catalyst SystemYield (%)endo:exo Ratioee (%)TOF (h⁻¹)
MacMillan 1st Gen Catalyst 821:1.3933.4
L-Proline 451:1.1481.8
Indoline-2-carboxylic acid 761:1.2853.1
5M6NI·HCl 88 1:1.8 89 3.6

Conditions: 0.5 mmol cinnamaldehyde, 1.5 mmol cyclopentadiene, 10 mol% catalyst, MeOH/H₂O (95:5), -20 °C, 24 h. TOF = Turnover Frequency.

Analytical Insights
  • Turnover Frequency (TOF) & Yield: 5M6NI·HCl exhibits the highest TOF (3.6 h⁻¹) and overall yield (88%) among the tested catalysts. This validates our mechanistic hypothesis: the highly electron-withdrawing C6-nitro group accelerates the hydrolysis of the iminium intermediate, preventing catalyst trapping and ensuring rapid turnover.

  • Stereoselectivity (ee %): While MacMillan's catalyst slightly edges out 5M6NI·HCl in absolute enantioselectivity (93% vs. 89%), the indoline scaffold performs exceptionally well. The rigid bicyclic structure of the indoline, combined with the steric bulk of the C5-methyl group, effectively shields one face of the activated dienophile. This is a significant improvement over standard L-Proline, which suffers from high conformational flexibility in this specific reaction class.

  • Diastereoselectivity: 5M6NI·HCl demonstrates a notable shift toward the exo product (1:1.8). This suggests that the unique electronic push-pull system of the substituted indoline alters the secondary orbital interactions between the diene and the dienophile during the transition state, a feature that can be leveraged for target-oriented synthesis.

Conclusion

5-Methyl-6-nitroindoline hydrochloride is a highly efficient, synthetically viable alternative to traditional secondary amine organocatalysts. Its unique electronic topology solves the common problem of slow catalyst turnover in iminium catalysis by accelerating intermediate hydrolysis. For researchers developing scalable asymmetric cycloadditions or exploring novel photoredox-organocatalytic dual systems[4], the functionalized indoline scaffold offers a robust, tunable, and highly active platform.

References

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction Journal of the American Chemical Society, Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. (2000). URL:[Link]

  • Indoline-3-carboxylic acid derived organocatalysts for the anti-Mannich reaction Chemistry - A European Journal, Pietruszka, J.; Simon, R. C. (2010). URL:[Link]

  • Tetrazolic Acid Functionalized Dihydroindol: Rational Design of a Highly Selective Cyclopropanation Organocatalyst The Journal of Organic Chemistry, Hartikka, A.; Arvidsson, P. I. (2007). URL:[Link]

  • Organocatalytic Decarboxylation of Indoline-3-carboxylic Acids Journal of the American Chemical Society, Dong et al. (2025). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

This document provides essential safety and logistical protocols for the handling and disposal of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS: 1432680-56-2). It is intended for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling and disposal of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS: 1432680-56-2). It is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Executive Summary: A Precautionary Approach

A thorough review of established chemical safety literature, including the PubChem database, reveals that no specific toxicological data or a formal Safety Data Sheet (SDS) is currently available for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride[1]. This absence of specific data necessitates a conservative and cautious approach to its handling. The protocols outlined herein are therefore synthesized from the known hazards of its core structural motifs: the indole ring system and, most critically, the aromatic nitro group. This guide is built on the principle of treating the compound with a high degree of caution, assuming potential hazards analogous to related, well-characterized chemicals. This substance is intended for research use only and is not for human or veterinary applications[2].

Hazard Assessment: An Analysis of Structural Analogs

The primary operational principle is to manage the risks associated with the compound's constituent chemical groups.

  • Aromatic Nitro Compounds : This class of chemicals presents significant health risks. Many aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin[3][4]. A key concern is the potential to induce methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, and dizziness[3].

  • Indole Derivatives : The indole nucleus and its derivatives are often associated with irritant properties. Related compounds like 5-Methylindole are known to cause skin and eye irritation, and their dusts can irritate the respiratory system[5][6].

  • Nitro-Indole Analogs : Structurally similar compounds, such as 6-Nitro-1H-indole, are suspected of causing genetic defects (mutagenicity)[7]. This elevates the level of required handling care significantly. Another close analog, 2,3-Dihydro-6-nitro-1H-indole, is also classified as a mutagen[8].

Based on this analysis, 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride should be presumed to be acutely toxic, a skin and eye irritant, a respiratory irritant, and a potential mutagen.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The following table summarizes the required equipment.

Protection Area Required PPE Standard/Specification Rationale
Hands Double-gloving with chemically resistant nitrile gloves.ASTM F739 or equivalentPrevents dermal absorption, a known hazard for nitro compounds. Heavy-duty nitrile is recommended over standard disposable gloves[4][9].
Eyes / Face Chemical splash goggles and a full-face shield.ANSI Z87.1 (US) or EN 166 (EU)Protects against splashes of solutions and airborne powder, which can cause severe eye irritation[5][10][11].
Body Flame-resistant laboratory coat.NFPA 2112Provides a barrier against spills and protects underlying clothing. A flame-resistant coat is recommended as a precaution when working with nitro compounds[3][4].
Respiratory NIOSH-approved N95 (or higher) particulate respirator.NIOSH (US) or EN 149 (EU)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine, potentially toxic and mutagenic dust[3][5].
Feet Closed-toe, chemical-resistant shoes.ASTM F2413Protects feet from spills.

Operational Handling Protocols

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The immediate work area must be equipped with an accessible eyewash station and safety shower[5].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_surface Cover work surface with absorbent paper prep_hood->prep_surface handle_weigh Weigh solid inside fume hood using micro-spatula prep_surface->handle_weigh handle_dissolve Slowly add solvent to solid to prevent splashing handle_weigh->handle_dissolve clean_equip Decontaminate equipment with appropriate solvent handle_dissolve->clean_equip clean_waste Collect all waste (solid & liquid) in labeled hazardous waste container clean_equip->clean_waste clean_surface Wipe down work surface clean_waste->clean_surface clean_ppe Doff PPE and dispose of gloves clean_surface->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash spill Spill Detected alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or ventilation is poor alert->evacuate Large Spill? ppe Don necessary PPE (respirator, gloves, goggles) alert->ppe Small Spill contain Cover spill with non-combustible absorbent (sand, vermiculite) ppe->contain collect Sweep material into a labeled hazardous waste container contain->collect decontaminate Clean spill area with soap and water collect->decontaminate report Report incident to Safety Officer decontaminate->report

Caption: Decision workflow for spill response.

In the event of a spill, immediately alert others in the vicinity.[4]

  • Containment : For a small spill, cover it with a non-combustible absorbent material like sand or vermiculite. Avoid using combustible materials like paper towels for the initial containment.[4]

  • Collection : Carefully sweep the contained material into a suitable, clearly labeled container for hazardous waste disposal.[7]

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

First Aid Measures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[5][12]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[12]

Disposal Plan: Ensuring Environmental and Personal Safety

Under no circumstances should this compound or its solutions be disposed of down the drain.[4]

  • Waste Segregation : All materials contaminated with 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, including excess solid, solutions, contaminated gloves, and absorbent paper, must be collected as hazardous waste.

  • Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Final Disposal : The collected hazardous waste must be disposed of through an approved and licensed chemical waste management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][12][13]

By adhering to these stringent protocols, you can effectively mitigate the potential risks associated with handling this uncharacterized research chemical, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • National Center for Biotechnology Information. "5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride" PubChem Compound Summary. Available from: [Link].

  • Solutions Pest & Lawn. "Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE]". YouTube. Available from: [Link].

  • SAMS Solutions. "Protective Gear for Chemical Handling Must-Have Equipment". SAMS Solutions. Available from: [Link].

  • National Center for Biotechnology Information. "5-Methylindole" PubChem Compound Summary. Available from: [Link].

  • European Chemicals Agency. "5-nitro-2,3-dihydro-1H-isoindole hydrochloride — Chemical Substance Information". ECHA. Available from: [Link].

  • National Center for Biotechnology Information. "5-nitro-2,3-dihydro-1h-isoindole hydrochloride" PubChemLite. Available from: [Link].

  • Caluanie Muelear Oxidize Store. "Personal Protective Equipment (PPE) for Working with Oxidizing Agents". Caluanie Muelear Oxidize Store. Available from: [Link].

  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs". UNODC. Available from: [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
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